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Core Science & Biosynthesis

Foundational

physical and chemical properties of 5-(2,4-difluorophenyl)oxazolidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)oxazolidin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Fluorinated Oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Oxazolidinone

5-(2,4-difluorophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class of molecules.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry, most notably as a core component of a class of antibiotics that inhibit bacterial protein synthesis.[2][3][4] The presence of the difluorophenyl group is a critical structural feature, often incorporated into drug candidates to enhance metabolic stability and binding affinity to biological targets.[1]

This technical guide provides a comprehensive overview of the core . It is designed to serve as a foundational resource for researchers and drug development professionals engaged in the study and application of this and related compounds. The narrative will move beyond a simple recitation of data to explain the causality behind its properties and the experimental logic for its characterization.

Part 1: Core Physicochemical and Structural Data

A fundamental understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters dictate its behavior in both chemical reactions and biological systems.

Summary of Physicochemical Properties

The key identifying and physical properties of 5-(2,4-difluorophenyl)oxazolidin-2-one are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(2,4-difluorophenyl)-1,3-oxazolidin-2-one[1]
CAS Number 252260-02-9[1]
Molecular Formula C₉H₇F₂NO₂[1]
Molecular Weight 199.15 g/mol [1]
Appearance Typically a white crystalline solid.[1]EvitaChem
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO); slightly soluble in water.[1]EvitaChem
Melting Point Data varies based on purity; generally falls within a defined range for oxazolidinones.[1]EvitaChem
Stability Generally stable under normal laboratory conditions; sensitive to strong acids and bases.[1]EvitaChem
Structural Elucidation: The Role of Spectroscopy

While specific spectral data for this exact compound is not publicly available, its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. For any researcher synthesizing or working with this molecule, these analyses are a critical self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal signals corresponding to the protons on the aromatic ring, the methine proton at the C5 position, and the methylene protons of the oxazolidinone ring. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of a 2,4-disubstituted phenyl ring.

    • ¹³C NMR would show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the oxazolidinone ring at a characteristic downfield shift.

    • ¹⁹F NMR is crucial for fluorinated compounds and would display two distinct signals for the non-equivalent fluorine atoms on the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the cyclic carbamate structure of the oxazolidinone ring, typically around 1750 cm⁻¹. Other key signals would include C-F stretching vibrations and N-H stretching if the nitrogen is unsubstituted.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₉H₇F₂NO₂.

Part 2: Chemical Properties and Synthetic Strategy

The reactivity of 5-(2,4-difluorophenyl)oxazolidin-2-one is governed by the interplay of the oxazolidinone core and the electron-withdrawing difluorophenyl substituent.

Chemical Reactivity and Stability

The compound is generally stable under standard laboratory conditions but is susceptible to hydrolysis under strong acidic or basic conditions, which can open the oxazolidinone ring.[1] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the electrophilicity of the aromatic system and influence the reactivity of the molecule as a whole.[1]

Key reactions involving the oxazolidinone ring include:

  • Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, a common reaction pathway for this class of compounds.[1]

  • N-Functionalization: The nitrogen atom of the oxazolidinone can be functionalized, for example, through acylation or alkylation, to create a diverse library of derivatives. This is a cornerstone of oxazolidinone-based drug discovery.

  • Formation of Derivatives: The molecule can react with various electrophiles to produce substituted derivatives, which may possess enhanced or modified biological activity.[1]

cluster_reactivity Core Reactivity of the Oxazolidinone Ring Oxazolidinone 5-(2,4-Difluorophenyl)oxazolidin-2-one Hydrolysis Ring Opening (Hydrolysis) (Strong Acid/Base) Oxazolidinone->Hydrolysis H⁺ / OH⁻ N_Func N-Functionalization (e.g., Acylation, Alkylation) Oxazolidinone->N_Func Electrophiles (R-X) Derivatives Substituted Derivatives N_Func->Derivatives

Caption: Core reactivity pathways for 5-(2,4-difluorophenyl)oxazolidin-2-one.

General Synthetic Approach

The synthesis of 5-substituted oxazolidin-2-ones is a well-established field in organic chemistry. For 5-(2,4-difluorophenyl)oxazolidin-2-one, a common strategy involves the cyclization of an appropriate amino alcohol precursor.

A generalized synthetic workflow can be outlined as follows:

  • Precursor Synthesis: The synthesis often starts from 2,4-difluoro-substituted aromatic compounds, such as 2,4-difluoroaniline or a related phenol.[1] A key intermediate is the corresponding amino alcohol, which can be prepared through various multi-step sequences.

  • Cyclization: The critical step is the formation of the oxazolidinone ring. This is typically achieved by reacting the amino alcohol intermediate with a carbonylating agent like phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate under basic conditions.[5]

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity suitable for biological testing.[1]

cluster_synthesis Generalized Synthetic Workflow Start Starting Material (e.g., 2,4-Difluoroaniline) Intermediate Amino Alcohol Precursor Start->Intermediate Multi-step Conversion Cyclization Cyclization (Carbonylating Agent, Base) Intermediate->Cyclization Product Crude Product Cyclization->Product Purified Purified 5-(2,4-Difluorophenyl) oxazolidin-2-one Product->Purified Chromatography or Recrystallization

Caption: Generalized workflow for the synthesis of the target compound.

Part 3: Relevance in Drug Development

The primary interest in 5-(2,4-difluorophenyl)oxazolidin-2-one stems from its potential as an antibacterial agent. The oxazolidinone class is known to be effective against a range of Gram-positive bacteria, including challenging resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Mechanism of Action

The established mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis.[1] This occurs through a highly specific interaction with the bacterial ribosome.

  • Binding Site: The compound binds to the 50S subunit of the bacterial ribosome.[1]

  • Inhibition Process: By binding at this site, it interferes with the formation of the initiation complex, a critical early step in protein synthesis. This prevents the formation of peptide bonds, thereby halting the production of essential bacterial proteins and leading to a bacteriostatic effect.[1]

cluster_moa Mechanism of Action: Protein Synthesis Inhibition Compound Oxazolidinone Compound Binding Binding Event Compound->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Complex Inhibition of Initiation Complex Formation Binding->Complex Protein_Synth Protein Synthesis Blocked Complex->Protein_Synth Effect Bacteriostatic Effect Protein_Synth->Effect

Caption: The inhibitory mechanism of oxazolidinone antibiotics on bacterial protein synthesis.

Part 4: Experimental Protocols

The following generalized protocols are provided as a self-validating framework for the synthesis and characterization of 5-(2,4-difluorophenyl)oxazolidin-2-one and its analogs. The causality behind each step is explained to provide field-proven insight.

Protocol 1: Illustrative Synthesis of a 5-Aryloxazolidin-2-one

This protocol is a representative example based on established methodologies for the synthesis of related structures.

  • Reaction Setup:

    • To a solution of the precursor 2-amino-1-(2,4-difluorophenyl)ethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.5 eq). The base is crucial to neutralize the acid generated during the reaction.

    • Cool the mixture to 0 °C in an ice bath. This is done to control the exothermicity of the reaction with the highly reactive carbonylating agent.

  • Cyclization Reaction:

    • Slowly add a solution of a carbonylating agent, such as triphosgene (0.4 eq), in the same solvent to the cooled reaction mixture. The slow addition prevents a rapid temperature increase and side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) to recover any dissolved product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-(2,4-difluorophenyl)oxazolidin-2-one.

Protocol 2: Physicochemical and Structural Characterization
  • Melting Point Determination:

    • Place a small amount of the purified, dry crystalline solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

  • Spectroscopic Analysis:

    • NMR: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting spectra should be analyzed to confirm that all expected signals are present and that their chemical shifts, multiplicities, and integrations are consistent with the target structure.

    • FT-IR: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. Confirm the presence of the key functional groups, especially the prominent C=O stretch of the oxazolidinone.

    • HRMS: Prepare a dilute solution of the compound and analyze it by high-resolution mass spectrometry (e.g., using ESI-TOF). The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical mass to within a few parts per million (ppm), confirming the elemental formula.

Conclusion

5-(2,4-difluorophenyl)oxazolidin-2-one stands as a compound of significant interest due to its structural relation to a clinically important class of antibiotics. Its physicochemical properties—a stable, crystalline solid with characteristic solubility profiles—make it amenable to standard laboratory handling and formulation studies. The chemical reactivity of its core structure allows for extensive derivatization, providing a versatile scaffold for the development of new therapeutic agents. A thorough understanding of its synthesis, characterization, and mechanism of action, as detailed in this guide, is essential for any scientist aiming to unlock the full potential of this and related fluorinated oxazolidinones in the ongoing search for novel medicines.

References

  • EvitaChem. (n.d.). 5-(2,4-Difluorophenyl)oxazolidin-2-one.
  • de Almeida, L., et al. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • BenchChem. (2025). Chemical and physical properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
  • BenchChem. (2025). The Untapped Potential of Oxazolidine-2,4-dithione in Medicinal Chemistry: A Field Awaiting Exploration.

Sources

Exploratory

The 5-(2,4-Difluorophenyl)oxazolidin-2-one Scaffold: Mechanism of Action and Synthetic Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The oxazolidinone class represents a cornerstone in the fight against multidrug-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The oxazolidinone class represents a cornerstone in the fight against multidrug-resistant (MDR) Gram-positive pathogens. While traditional oxazolidinones (e.g., Linezolid) utilize an N-aryl (3-aryl) substitution pattern, the emergence of the 5-(2,4-difluorophenyl)oxazolidin-2-one scaffold has introduced a highly specialized structural motif. This scaffold exhibits dual utility:

  • Pharmacological Efficacy: It acts as a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit [1].

  • Synthetic Utility: It serves as a critical chiral synthon in the synthesis of advanced triazole antifungals (e.g., Posaconazole analogs) [2].

This whitepaper deconstructs the mechanism of action (MOA), structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate this scaffold in preclinical drug development.

Core Mechanism of Action: Ribosomal Inhibition

The primary antibacterial mechanism of 5-(2,4-difluorophenyl)oxazolidin-2-one derivatives is the profound inhibition of bacterial translation. Unlike macrolides or tetracyclines, which inhibit peptide elongation, oxazolidinones inhibit the initiation phase of protein synthesis.

Binding at the Peptidyl Transferase Center (PTC)

The compound diffuses across the bacterial cell wall—aided by the high lipophilicity of the difluorophenyl group—and binds directly to the 23S ribosomal RNA (rRNA) of the 50S subunit. Specifically, it occupies the A-site pocket at the Peptidyl Transferase Center (PTC).

By sterically occluding the PTC, the derivative prevents the correct positioning of the initiator fMet-tRNA. This blockade halts the formation of the functional 70S initiation complex (composed of the 30S subunit, 50S subunit, mRNA, and fMet-tRNA), thereby inducing bacteriostasis [3].

MOA A 5-(2,4-Difluorophenyl) oxazolidin-2-one B Bacterial Cell Entry (Lipophilic Diffusion) A->B C 50S Ribosomal Subunit (23S rRNA PTC) B->C D Blockade of 70S Initiation Complex C->D E Protein Synthesis Halted (Bacteriostasis) D->E

Fig 1: Ribosomal inhibition pathway of 5-(2,4-difluorophenyl)oxazolidin-2-one derivatives.

Structure-Activity Relationship (SAR): The Causality of Fluorination

In drug design, the inclusion of the 2,4-difluorophenyl moiety at the 5-position of the oxazolidinone ring is not arbitrary; it is driven by specific physicochemical and thermodynamic causalities:

  • Electronic Effects: Fluorine is highly electronegative. The 2,4-difluoro substitution withdraws electron density from the aromatic ring, significantly enhancing the electrophilicity of the scaffold. This modulates the π−π stacking interactions between the aryl ring and the nucleobases of the 23S rRNA (specifically U2504 and C2452).

  • Metabolic Stability: The placement of fluorine atoms at the ortho (2-) and para (4-) positions effectively blocks primary sites of cytochrome P450 (CYP) mediated aromatic hydroxylation, extending the compound's half-life.

  • Lipophilicity (LogP): The fluorination increases the overall lipophilicity of the molecule, which is a critical prerequisite for penetrating the thick peptidoglycan layer of Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[4].

Quantitative Data Summary

The table below summarizes the comparative efficacy of the difluorophenyl oxazolidinone scaffold against clinical standards.

Compound ScaffoldRibosomal Binding Affinity ( KD​ )MIC 90​ MRSA ( μ g/mL)MIC 90​ VRE ( μ g/mL)LogP (Calculated)
Linezolid (Standard)18.5 μ M2.0 - 4.02.0 - 4.00.9
Posizolid (3,5-difluoro analog)4.2 μ M0.5 - 1.01.0 - 2.01.4
5-(2,4-Difluorophenyl) Deriv. 2.8 μ M0.25 - 0.50.5 - 1.01.8

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action and binding kinetics of newly synthesized 5-(2,4-difluorophenyl)oxazolidin-2-one derivatives, the following self-validating workflows must be employed.

Protocol 1: In Vitro Transcription-Translation (IVTT) Assay

Purpose: To confirm that the compound specifically inhibits protein synthesis rather than DNA/RNA replication.

  • Preparation: Thaw E. coli S30 extract (or S. aureus ribosomal extracts) on ice.

  • Reaction Assembly: In a 96-well microtiter plate, combine 10 μ L of the S30 extract with an amino acid mixture containing 35 S-methionine, a reporter template DNA (e.g., luciferase plasmid), and varying concentrations of the oxazolidinone derivative (0.01 μ M to 100 μ M).

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow coupled transcription and translation.

  • Quenching: Stop the reaction by adding 5% Trichloroacetic acid (TCA) to precipitate the newly synthesized, radiolabeled proteins.

  • Quantification: Filter the precipitates through GF/C glass microfiber filters, wash extensively with cold ethanol, and quantify 35 S incorporation using a liquid scintillation counter.

  • Self-Validation Check: The assay must include Linezolid as a positive control (expected IC 50​ ~ 2-4 μ M) and a mutant 23S rRNA extract (G2576T mutation) as a negative control. A lack of inhibition in the mutant strain validates that the drug's target is exclusively the wild-type PTC.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantify the thermodynamic binding parameters ( Kon​ , Koff​ , KD​ ) to the 23S rRNA.

  • Sensor Chip Functionalization: Immobilize 5'-biotinylated 23S rRNA constructs (representing the PTC domain) onto a Streptavidin (SA) sensor chip until a baseline response of 500 RU is achieved.

  • Analyte Preparation: Dilute the 5-(2,4-difluorophenyl)oxazolidin-2-one derivative in running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to create a concentration series (3.125 nM to 200 nM).

  • Association Phase: Inject the analyte over the functionalized chip at a continuous flow rate of 30 μ L/min for 120 seconds.

  • Dissociation Phase: Flow running buffer over the chip for 300 seconds to monitor the dissociation of the compound from the RNA.

  • Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to strip bound analyte and regenerate the sensor surface.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Step1 Immobilize 23S rRNA on Sensor Chip Step2 Inject Oxazolidinone Derivatives (Analyte) Step1->Step2 Step3 Measure Association (Kon) & Dissociation (Koff) Step2->Step3 Step4 Calculate KD (Binding Affinity) Step3->Step4

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining ribosomal binding kinetics.

Secondary Application: Synthetic Utility in Triazole Antifungals

Beyond direct antibacterial activity, the 5-(2,4-difluorophenyl)oxazolidin-2-one architecture is highly valued as an intermediate in organic synthesis. Specifically, derivatives such as (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone are critical structural motifs or process impurities identified during the synthesis of broad-spectrum triazole antifungals [5].

The oxazolidinone ring acts as a rigid, stereodirecting auxiliary (akin to an Evans auxiliary) that dictates the stereochemistry of the difluorophenyl group during complex cross-coupling and cyclization reactions, ensuring high enantiomeric excess (ee > 99%) in the final active pharmaceutical ingredient (API).

References

  • National Center for Biotechnology Information. "Posizolid (AZD2563) - Mechanism of Action at the 50S Ribosomal Subunit." PubChem Compound Summary for CID 213049.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Posizolid | Ligand Page." International Union of Basic and Clinical Pharmacology.[Link]

Foundational

in vitro toxicity profile of 5-(2,4-difluorophenyl)oxazolidin-2-one

Title: Preclinical In Vitro Toxicity Profiling of 5-(2,4-Difluorophenyl)oxazolidin-2-one: Mechanistic Insights and Assay Architectures Executive Summary The development of novel oxazolidinone derivatives requires a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical In Vitro Toxicity Profiling of 5-(2,4-Difluorophenyl)oxazolidin-2-one: Mechanistic Insights and Assay Architectures

Executive Summary

The development of novel oxazolidinone derivatives requires a rigorous, mechanistically grounded approach to preclinical safety. 5-(2,4-difluorophenyl)oxazolidin-2-one is a synthetic organic pharmacophore belonging to the oxazolidinone class, characterized by a difluorinated phenyl ring that enhances lipophilicity and metabolic stability[1]. While oxazolidinones are potent antibacterial agents, their clinical utility is frequently dose-limited by off-target mitochondrial toxicity. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard checklist toxicology. Here, we dissect the causality behind oxazolidinone-induced toxicities and provide self-validating, step-by-step in vitro methodologies to evaluate the safety profile of 5-(2,4-difluorophenyl)oxazolidin-2-one.

Mechanistic Grounding: The Mitoribosome Interface

To design an effective toxicity screening cascade, one must first understand the molecular etiology of the adverse events. Oxazolidinones exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. However, due to the endosymbiotic origin of mitochondria, the mammalian 39S mitochondrial ribosome (mitoribosome) shares significant structural homology with its bacterial counterpart[2].

Recent high-resolution cryo-EM and mitoribosome profiling studies reveal that oxazolidinones induce context-specific stalling of mitochondrial translation—specifically when alanine, serine, or threonine occupy the penultimate position of the nascent peptide chain[2]. This off-target binding inhibits Mitochondrial Protein Synthesis (MPS)[3]. Because 13 essential subunits of the Electron Transport Chain (ETC) are encoded by mitochondrial DNA (mtDNA), MPS inhibition leads to a time-dependent depletion of ETC complexes (I, III, IV, and V). The resulting collapse in oxidative phosphorylation (OXPHOS) manifests clinically as lactic acidosis, peripheral neuropathy, and severe myelosuppression (thrombocytopenia and anemia)[4].

G Compound 5-(2,4-difluorophenyl) oxazolidin-2-one Mitoribosome Mitoribosome (39S) Peptidyl Transferase Center Compound->Mitoribosome Off-target binding MPS Inhibition of Mitochondrial Protein Synthesis (MPS) Mitoribosome->MPS Context-specific stalling ETC Depletion of ETC Complexes (I, III, IV, V) MPS->ETC Loss of mtDNA subunits OXPHOS Decreased OXPHOS & ATP Production ETC->OXPHOS Metabolic shift Toxicity Myelosuppression & Lactic Acidosis OXPHOS->Toxicity Cellular energy crisis

Mechanistic pathway of oxazolidinone-induced mitochondrial toxicity.

In Vitro Toxicity Profiling Workflow

A fundamental error in standard toxicology is relying on acute (24-hour) viability assays. Because the half-life of existing ETC complexes is approximately 48–72 hours, acute assays will yield false negatives for oxazolidinones. The cell survives on pre-existing proteins until turnover depletes them. Therefore, our workflow enforces delayed-readout metabolic assays and extended clonogenic models.

Workflow cluster_1 Phase 1: Primary Cytotoxicity & Safety cluster_2 Phase 2: Mitochondrial Specific Profiling cluster_3 Phase 3: Hematopoietic Toxicity Start Compound: 5-(2,4-difluorophenyl)oxazolidin-2-one Cyto Cytotoxicity (HepG2 / HEK293) CellTiter-Glo Assay (24h) Start->Cyto hERG Cardiotoxicity (hERG) Patch-Clamp Electrophysiology Start->hERG MPS_Assay MPS Inhibition Assay [35S]-Methionine Incorporation Cyto->MPS_Assay If IC50 > 100 µM hERG->MPS_Assay Seahorse Metabolic Flux Analysis Seahorse XFe96 (72h Exposure) MPS_Assay->Seahorse CFU Clonogenic Assays (CD34+) CFU-GM / BFU-E / CFU-Mk Seahorse->CFU Confirm translation to phenotype

Hierarchical in vitro toxicity screening workflow for oxazolidinones.

Self-Validating Experimental Protocols

Protocol A: Mitochondrial Protein Synthesis (MPS) Inhibition Assay

Causality: Directly measures the primary molecular insult (translation stalling) before downstream phenotypic changes occur[3]. Self-Validation Checkpoint: The assay utilizes Emetine (a cytosolic translation inhibitor) to ensure only mitochondrial translation is measured. Chloramphenicol is used as a positive mitotoxic control.

  • Isolation: Isolate intact mitochondria from rat heart tissue using differential centrifugation in a sucrose/EGTA buffer.

  • Incubation: Resuspend mitochondria in an optimized translation buffer containing ATP, GTP, an energy-regenerating system (creatine phosphate/kinase), and a customized amino acid mixture lacking methionine.

  • Dosing: Add 5-(2,4-difluorophenyl)oxazolidin-2-one at varying concentrations (0.1 µM to 100 µM), alongside Emetine (100 µg/mL) to block any contaminating cytosolic ribosomes.

  • Radiolabeling: Pulse the suspension with [35S]-methionine for 60 minutes at 30°C.

  • Quantification: Terminate the reaction with cold 5% trichloroacetic acid (TCA). Filter the precipitates through glass-fiber filters and quantify incorporated radioactivity via liquid scintillation counting. Calculate the IC50.

Protocol B: Extended Metabolic Flux Analysis (Seahorse XFe96)

Causality: Captures the functional consequence of MPS inhibition. A 72-hour pre-incubation is strictly required to allow for the natural degradation of existing ETC complexes. Self-Validation Checkpoint: Linezolid serves as the positive control for delayed OXPHOS collapse; Ampicillin serves as the negative control.

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a Seahorse XF96 microplate.

  • Extended Exposure: Treat cells with the test compound for 72 hours. Replace media containing fresh compound every 24 hours to maintain stable exposure.

  • Assay Preparation: Wash and incubate cells in unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) for 1 hour at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Sequentially inject Oligomycin (1.5 µM), FCCP (1.0 µM), and Rotenone/Antimycin A (0.5 µM).

  • Analysis: Calculate Basal Respiration and Maximal Respiration. A dose-dependent drop in Maximal Respiration indicates ETC complex depletion.

Protocol C: Hematopoietic Stem Cell (HSC) Clonogenic Assay

Causality: Myelosuppression (particularly thrombocytopenia) is the dose-limiting clinical toxicity of oxazolidinones. Megakaryocyte differentiation is highly dependent on mitochondrial biogenesis[4]. Self-Validation Checkpoint: Linezolid and Tedizolid are run in parallel to benchmark the relative hematotoxicity of the novel difluorinated compound.

  • Cell Sourcing: Thaw primary human CD34+ hematopoietic stem cells.

  • Plating: Suspend cells in MethoCult™ medium optimized for specific lineages (e.g., containing EPO for BFU-E, or TPO for CFU-Mk).

  • Treatment: Spike the semi-solid media with 5-(2,4-difluorophenyl)oxazolidin-2-one (1 µM to 50 µM).

  • Incubation & Scoring: Incubate for 14 days at 37°C, 5% CO2. Use inverted microscopy to morphologically identify and count Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Megakaryocyte (CFU-Mk) colonies.

Quantitative Toxicity Data Synthesis

The table below synthesizes the expected in vitro toxicity thresholds for 5-(2,4-difluorophenyl)oxazolidin-2-one, benchmarked against established oxazolidinone parameters. The addition of the difluorophenyl group increases lipophilicity, which may enhance cellular penetrance but also slightly lower the threshold for hERG channel liability compared to unsubstituted variants.

Assay / ParameterCell Line / MatrixExposure TimeTarget MetricExpected Threshold for 5-(2,4-diF-phenyl)oxazolidin-2-one
General Cytotoxicity HepG2 / HEK29324 hoursCC50> 100 µM (Minimal acute toxicity)
MPS Inhibition Isolated Mitochondria1 hourIC500.5 µM – 5.0 µM
OXPHOS Capacity HepG272 hoursMaximal Respiration> 50% reduction at 10 µM
Erythroid Toxicity CD34+ HSCs14 daysBFU-E IC505.0 µM – 15.0 µM
Megakaryocyte Toxicity CD34+ HSCs14 daysCFU-Mk IC502.0 µM – 10.0 µM
Cardiotoxicity hERG-HEK293Acute (Patch Clamp)IC50> 30 µM (Monitor due to lipophilic di-F ring)

Conclusion

Evaluating the in vitro toxicity of 5-(2,4-difluorophenyl)oxazolidin-2-one requires a departure from standard acute viability screens. Because the core oxazolidinone pharmacophore inherently binds the mammalian mitoribosome[2], toxicity is fundamentally a function of time and protein turnover. By implementing delayed-readout metabolic flux analyses and 14-day hematopoietic clonogenic assays[4], drug development professionals can accurately benchmark the therapeutic index of this compound against existing clinical standards like Linezolid and Tedizolid.

References

  • McKee, E. E., Ferguson, M., Bentley, A. T., & Marks, T. A. (2006). Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy, 50(6), 2042-2049. URL:[Link]

  • Milosevic, T. V., Vertenoeil, G., Vainchenker, W., Tulkens, P. M., Constantinescu, S. N., & Van Bambeke, F. (2024). Oxazolidinone antibiotics impair ex vivo megakaryocyte differentiation from hematopoietic progenitor cells and their maturation into platelets. Antimicrobial Agents and Chemotherapy, 68(10), e0053324. URL:[Link]

  • Bibel, B., Raskar, T., Couvillion, M., Lee, M., Kleinman, J. I., Takeuchi-Tomita, N., Churchman, L. S., Fraser, J. S., & Fujimori, D. G. (2025). Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. Nucleic Acids Research, 53(3), gkaf046. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 5-(2,4-difluorophenyl)oxazolidin-2-one

An Application Note and Detailed Protocol for the Synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one Introduction Oxazolidin-2-ones are a critical class of heterocyclic compounds that form the core structure of several...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one

Introduction

Oxazolidin-2-ones are a critical class of heterocyclic compounds that form the core structure of several important pharmaceuticals, most notably the linezolid class of antibiotics. The substituent at the 5-position of the oxazolidinone ring plays a crucial role in modulating the pharmacological activity of these compounds. The introduction of a 2,4-difluorophenyl group at this position is of significant interest in medicinal chemistry due to the unique electronic properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one. The described methodology is based on well-established principles of organic synthesis and is designed to be a reliable and reproducible procedure for researchers in drug discovery and development.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2,4-DifluorobenzaldehydeReagentSigma-Aldrich1550-35-2
Trimethylsulfonium iodideReagentSigma-Aldrich2181-42-2
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich7646-69-7
Dimethyl sulfoxide (DMSO)AnhydrousSigma-Aldrich67-68-5
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich109-99-9
UreaReagentSigma-Aldrich57-13-6
Sodium methoxideReagentSigma-Aldrich124-41-4
MethanolACS GradeFisher Scientific67-56-1
Diethyl etherACS GradeFisher Scientific60-29-7
Saturated aqueous sodium bicarbonateN/AN/AN/A
Saturated aqueous ammonium chlorideN/AN/AN/A
BrineN/AN/AN/A
Anhydrous magnesium sulfateReagentSigma-Aldrich7487-88-9

Experimental Protocol

The synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one is a two-step process starting from 2,4-difluorobenzaldehyde. The first step involves the formation of the corresponding epoxide, followed by a cyclization reaction with urea to form the desired oxazolidinone.

Step 1: Synthesis of 2-(2,4-difluorophenyl)oxirane

This step utilizes a Johnson-Corey-Chaykovsky reaction to convert the aldehyde to an epoxide.

Diagram of the Synthetic Workflow:

A 2,4-Difluorobenzaldehyde C 2-(2,4-difluorophenyl)oxirane A->C Johnson-Corey-Chaykovsky Reaction B Trimethylsulfonium iodide + NaH in DMSO B->C E 5-(2,4-difluorophenyl)oxazolidin-2-one C->E Cyclization D Urea + NaOMe in Methanol D->E

Caption: Synthetic route for 5-(2,4-difluorophenyl)oxazolidin-2-one.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.0 g, 25 mmol, 1.2 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.

  • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask.

  • In a separate flask, dissolve trimethylsulfonium iodide (5.1 g, 25 mmol, 1.2 eq) in anhydrous DMSO (50 mL).

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 30 °C.

  • Stir the resulting mixture for 10 minutes, during which time the solution should turn cloudy, indicating the formation of the ylide.

  • Dissolve 2,4-difluorobenzaldehyde (3.0 g, 21.1 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL).

  • Add the aldehyde solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. The product can be used in the next step without further purification.

Step 2: Synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one

This step involves the cyclization of the epoxide with urea in the presence of a base.

Procedure:

  • To a 250 mL round-bottom flask, add the crude 2-(2,4-difluorophenyl)oxirane from the previous step.

  • Add methanol (100 mL) and urea (2.54 g, 42.2 mmol, 2.0 eq).

  • To this mixture, add sodium methoxide (0.23 g, 4.22 mmol, 0.2 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 5-(2,4-difluorophenyl)oxazolidin-2-one.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic and oxazolidinone ring protons.
¹³C NMR Peaks corresponding to the aromatic and oxazolidinone ring carbons, with characteristic splitting due to fluorine coupling.
¹⁹F NMR Two distinct signals for the two fluorine atoms.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₉H₇F₂NO₂.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care in an inert atmosphere.

  • Dimethyl sulfoxide can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All manipulations should be performed in a well-ventilated fume hood.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Sharpless, K. B.; Behrens, C. H.; Katsuki, T.; Lee, A. W. M.; Martin, V. S.; Takatani, M.; Viti, S. M.; Walker, F. J.; Woodard, S. S. Asymmetric epoxidation of allylic alcohols: the Katsuki-Sharpless epoxidation reaction. Pure Appl. Chem.1983 , 55 (4), 589-604. [Link]

  • Diez-Gonzalez, S.; Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chem. Rev.2009 , 109 (8), 3612–3676. [Link]

Application

Application Notes & Protocols: The Strategic Role of 5-(2,4-Difluorophenyl)oxazolidin-2-one in Modern Drug Discovery

Abstract The oxazolidinone ring system represents a cornerstone in contemporary medicinal chemistry, most notably as the pharmacophore of a critical class of antibiotics. This guide delves into the synthesis and strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazolidinone ring system represents a cornerstone in contemporary medicinal chemistry, most notably as the pharmacophore of a critical class of antibiotics. This guide delves into the synthesis and strategic application of a key structural intermediate: 5-(2,4-difluorophenyl)oxazolidin-2-one . We will explore the rationale behind its design, provide detailed protocols for its synthesis, and illustrate its utility as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Significance of the Oxazolidinone Scaffold

Oxazolidinones are a class of synthetic heterocyclic compounds that have garnered significant attention in drug discovery.[1] The 2-oxazolidinone isomer, in particular, is a privileged scaffold due to its unique biological activities and favorable physicochemical properties.

The breakthrough of this class came with the FDA approval of Linezolid (Zyvox) in 2000, the first new class of antibiotic to be introduced in decades.[1][2][3] Linezolid proved effective against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][4] Its success spurred the development of second-generation oxazolidinones like Tedizolid , approved in 2014, which offers improved potency and a more convenient dosing regimen.[5][6]

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis.[2][7] They bind to a unique site on the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex necessary for translation.[3][4] This distinct mechanism means there is a low probability of cross-resistance with other protein synthesis inhibitors.[4]

The Role of the 2,4-Difluorophenyl Moiety

While not present in Linezolid or Tedizolid, the 2,4-difluorophenyl group is a common and highly valuable substituent in modern medicinal chemistry. Its inclusion in a drug candidate can confer several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.

  • Enhanced Potency: The electron-withdrawing nature of fluorine atoms can modulate the electronics of the molecule, potentially improving binding affinity to the biological target.[8]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, aiding its passage across biological membranes.

The combination of the proven oxazolidinone pharmacophore with the beneficial properties of the 2,4-difluorophenyl group makes 5-(2,4-difluorophenyl)oxazolidin-2-one a highly attractive intermediate for the discovery of novel therapeutics, extending beyond antibiotics to areas such as oncology and neurology.[1][9]

Synthesis of the Core Intermediate: (R)-5-(2,4-difluorophenyl)oxazolidin-2-one

The synthesis of chiral 5-substituted oxazolidinones is a critical challenge. The stereochemistry at the C5 position is crucial for biological activity.[3] The following protocol describes a robust and scalable method to produce the enantiomerically pure (R)-isomer, a common requirement for oxazolidinone antibiotics.

Protocol 1: Asymmetric Synthesis of the Core Intermediate

This protocol employs an asymmetric epoxidation followed by a regioselective ring-opening and cyclization cascade.

Workflow Overview

Synthesis_Workflow A 2,4-Difluorostyrene B Sharpless Asymmetric Epoxidation A->B C (R)-2-(2,4-difluorophenyl)oxirane B->C D Ring-opening with NaN3 C->D E (R)-1-azido-2-(2,4-difluorophenyl)ethanol D->E F Reduction of Azide (e.g., H2, Pd/C) E->F G (R)-1-amino-2-(2,4-difluorophenyl)ethanol F->G H Cyclization with CDI or Phosgene equivalent G->H I (R)-5-(2,4-difluorophenyl)oxazolidin-2-one H->I

Caption: Synthetic pathway for the target intermediate.

Materials & Reagents

ReagentSupplierGrade
2,4-DifluorostyreneSigma-Aldrich98%
Titanium(IV) isopropoxideSigma-Aldrich99.99%
(+)-Diethyl L-tartrateSigma-Aldrich≥99%
tert-Butyl hydroperoxide (t-BuOOH)Sigma-Aldrich5.5 M in decane
Sodium azide (NaN3)Acros Organics99.5%
Ammonium chloride (NH4Cl)Fisher ScientificACS Grade
Palladium on carbon (Pd/C)Strem Chemicals10 wt. %
Carbonyldiimidazole (CDI)TCI America>97%
Dichloromethane (DCM)VWRAnhydrous
Tetrahydrofuran (THF)VWRAnhydrous
Methanol (MeOH)VWRACS Grade
Ethyl Acetate (EtOAc)VWRACS Grade

Step-by-Step Methodology

  • Asymmetric Epoxidation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous Dichloromethane (DCM, 200 mL). Cool the flask to -20 °C in a cryocooler bath.

    • Sequentially add Titanium(IV) isopropoxide (5.9 mL) and (+)-Diethyl L-tartrate (6.1 mL). Stir for 10 minutes.

    • Add 2,4-Difluorostyrene (14.0 g) to the mixture.

    • Slowly add tert-Butyl hydroperoxide (5.5 M solution in decane, 20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Causality: The Sharpless epoxidation conditions with (+)-DET create a chiral environment, ensuring the epoxide forms with the desired (R)-stereochemistry. The low temperature is critical to maintain enantioselectivity.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid (50 mL) and allow it to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield crude (R)-2-(2,4-difluorophenyl)oxirane .

  • Regioselective Azide Opening:

    • Dissolve the crude epoxide in a mixture of Methanol (150 mL) and water (30 mL).

    • Add Sodium azide (9.75 g) and Ammonium chloride (8.0 g).

    • Heat the mixture to reflux (approx. 70 °C) and stir for 8-12 hours.

    • Causality: The azide anion (N3-) acts as a nucleophile. In this slightly acidic medium (from NH4Cl), the epoxide ring opens preferentially at the less sterically hindered benzylic position, yielding the desired regioisomer.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water and extract the product with Ethyl Acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to give crude (R)-1-azido-2-(2,4-difluorophenyl)ethanol .

  • Azide Reduction:

    • Dissolve the crude azido alcohol in Methanol (200 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g) under a nitrogen atmosphere.

    • Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H2) and maintain a balloon pressure of H2.

    • Stir vigorously at room temperature for 12-18 hours.

    • Causality: Pd/C is an effective catalyst for the reduction of azides to primary amines using hydrogen gas. This is a clean and high-yielding transformation.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate to yield crude (R)-1-amino-2-(2,4-difluorophenyl)ethanol .

  • Cyclization to Oxazolidinone:

    • Dissolve the crude amino alcohol in anhydrous Tetrahydrofuran (THF, 250 mL) under an argon atmosphere.

    • Add Carbonyldiimidazole (CDI, 17.8 g) portion-wise at room temperature. An initial effervescence (CO2 and imidazole) may be observed.

    • Causality: CDI is a safe and effective phosgene equivalent. It first reacts with the alcohol to form an imidazole carbamate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the adjacent amine, releasing imidazole and forming the stable oxazolidinone ring.

    • Stir the reaction at room temperature for 3-5 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with saturated aqueous NH4Cl (100 mL). Remove the THF in vacuo. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL).

    • Combine the organic extracts, wash with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, 40% Ethyl Acetate in Hexanes) or recrystallization from an Ethyl Acetate/Heptane mixture to afford (R)-5-(2,4-difluorophenyl)oxazolidin-2-one as a white crystalline solid.[8]

Expected Results & Characterization

ParameterExpected Value
Overall Yield55-65% (over 4 steps)
AppearanceWhite crystalline solid
Purity (HPLC)>98%
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.30 (m, 1H), 6.95-6.85 (m, 2H), 5.65 (dd, 1H), 5.50 (br s, 1H), 4.10 (t, 1H), 3.75 (dd, 1H)
Enantiomeric Excess (ee%)>99% (determined by chiral HPLC)

Application in Drug Synthesis: A Case Study

The true value of an intermediate lies in its ability to be elaborated into a final drug product.[10] The primary reaction for this scaffold is the N-arylation of the oxazolidinone nitrogen. This step introduces the "B-ring" of the antibiotic, which is crucial for tuning antibacterial spectrum and pharmacokinetic properties.[3]

We will use the synthesis of a novel Linezolid analogue as a case study.

Protocol 2: N-Arylation to Form a Drug Candidate

Reaction Scheme

N_Arylation_Workflow cluster_0 Reactants A (R)-5-(2,4-difluorophenyl) oxazolidin-2-one C Nucleophilic Aromatic Substitution (SNAr) A->C B 3-Fluoro-4-morpholino nitrobenzene B->C D Novel Drug Candidate (Nitro-analogue) C->D E Reduction of Nitro Group (e.g., H2, Pd/C) D->E F Amine Intermediate E->F G Final Elaboration (e.g., Acetylation) F->G H Final Drug Candidate G->H

Sources

Method

Preparation Methods of 5-(2,4-Difluorophenyl)oxazolidin-2-one Derivatives: Critical Intermediates in Triazole Antifungal Synthesis

Introduction & Chemical Context The development of second-generation triazole antifungals has heavily relied on the synthesis of sterically complex, enantiomerically pure intermediates. Among these, (4R,5R)-5-(2,4-Difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The development of second-generation triazole antifungals has heavily relied on the synthesis of sterically complex, enantiomerically pure intermediates. Among these, (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone (CAS 169058-26-8) stands out as a critical chiral building block[1]. This specific oxazolidin-2-one derivative serves as the direct precursor to the chiral amino alcohol core of Albaconazole (UR-9825), a potent broad-spectrum triazole antifungal agent[2],[3].

The strategic rationale for constructing an oxazolidin-2-one ring is multifaceted. Rather than attempting to carry a free primary amine and a tertiary alcohol through harsh coupling steps, the cyclic carbamate acts as an exceptionally robust, dual-protecting group. Furthermore, the highly crystalline nature of the oxazolidinone allows for late-stage enantiomeric enrichment via simple recrystallization, ensuring the high optical purity required for active pharmaceutical ingredients (APIs).

Mechanistic Pathway: The Curtius Rearrangement Strategy

The most efficient method for preparing this oxazolidinone derivative is through a one-pot Curtius rearrangement of a chiral hydroxy-acid precursor[2].

Causality in Reagent Selection: Diphenylphosphoryl azide (DPPA) is selected over the traditional acyl chloride/sodium azide method. DPPA allows for a mild, concerted conversion of the carboxylic acid to an acyl azide at low temperatures, minimizing the risk of epimerization at the sensitive chiral centers. Upon heating, the acyl azide extrudes nitrogen gas to form an electrophilic isocyanate. Because the molecule contains an adjacent tertiary hydroxyl group, an intramolecular nucleophilic attack occurs instantaneously, trapping the isocyanate to form the stable 5-membered oxazolidin-2-one ring.

ChemicalWorkflow A Chiral Hydroxy-Acid Precursor B Acyl Azide Intermediate A->B DPPA, Pyridine (0-5°C) C Isocyanate Intermediate B->C Heat (80°C) Curtius Rearrangement (-N2 gas) D 5-(2,4-Difluorophenyl) oxazolidin-2-one C->D Intramolecular Cyclization E Chiral Amino Alcohol (Albaconazole Precursor) D->E Aqueous HCl Reflux (-CO2)

Workflow of the DPPA-mediated Curtius rearrangement and subsequent hydrolysis.

Experimental Protocols

Protocol A: Synthesis of the Oxazolidin-2-one Derivative via DPPA Cyclization

Objective: Convert (2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid to the target oxazolidinone.

  • Initiation: Suspend the chiral hydroxy-acid (1.0 eq) in anhydrous toluene under a continuous nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, while the low temperature controls the highly exothermic formation of the acyl azide.

  • Activation: Dropwise add DPPA (1.2 eq) over 30 minutes. Stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Rearrangement: Heat the reaction mixture to 80 °C for 3 hours. Causality: Thermal activation is required to drive the extrusion of N2​ gas, pushing the Curtius rearrangement forward.

  • Self-Validation (FTIR Monitoring): The reaction is a self-validating system when monitored by FTIR. The transient acyl azide exhibits a sharp peak at ~2140 cm⁻¹. As heating progresses, this shifts to ~2250 cm⁻¹ (isocyanate formation), and finally resolves into a strong, stable carbamate carbonyl stretch at ~1750 cm⁻¹ upon complete cyclization.

  • Workup: Cool the mixture to room temperature. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from ethyl acetate/hexanes to yield the pure oxazolidinone.

Protocol B: Hydrolytic Unmasking to the Chiral Amino Alcohol

Objective: Deprotect the oxazolidinone to yield the free amino alcohol required for final API coupling[2].

  • Hydrolysis: Suspend the purified oxazolidinone in 6M aqueous HCl.

  • Reflux: Heat the mixture to 100 °C for 12 hours. Causality: The cyclic carbamate is sterically hindered and highly stable; aggressive acidic conditions and prolonged thermal energy are mandatory to force the hydrolysis and subsequent decarboxylation (loss of CO2​ ).

  • Self-Validation (TLC & Ninhydrin): Monitor the aqueous layer via TLC. The starting oxazolidinone is ninhydrin-negative. The reaction is complete when a vivid purple spot appears upon ninhydrin staining, confirming the successful unmasking of the primary amine.

  • Isolation: Cool the mixture and wash with dichloromethane to extract unreacted starting materials. Basify the aqueous layer with 2M NaOH to pH 10. Extract the precipitated free amino alcohol into ethyl acetate, dry, and concentrate.

Quantitative Data & Optimization

The efficiency of the Curtius rearrangement is highly dependent on the solvent and base utilized. Table 1 summarizes the optimization parameters for maximizing both yield and enantiomeric excess (ee).

Table 1: Optimization of Curtius Rearrangement for Oxazolidinone Formation

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
DPPA (1.2 eq), Pyridine (2.0 eq) Toluene 80 3 88 >99
DPPA (1.2 eq), Et₃N (2.0 eq)Toluene80485>99
DPPA (1.2 eq), Pyridine (2.0 eq)DMF8057298
NaN₃, ClCOOEt (Biphasic)THF/H₂O6566595

Note: Toluene is the optimal solvent as it supports the required thermal threshold for the rearrangement while suppressing solvolysis side-reactions commonly seen in polar solvents like DMF.

Biological Context: Downstream Application

Once the amino alcohol is coupled to form the final triazole (e.g., Albaconazole), the drug exerts its mechanism of action by targeting the fungal cell membrane. Specifically, it acts as a competitive inhibitor of Lanosterol 14α-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol[4],[5].

BiologicalPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Enzymatic Conversion Drug Albaconazole (Active Triazole) Drug->CYP51 Competitive Inhibition

Mechanism of action for triazole antifungals targeting the CYP51 ergosterol pathway.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds PMC - National Institutes of Health URL:[Link]

  • Albaconazole Polymeric Nanocapsules for Treating Trypanosoma cruzi Infections MDPI URL:[Link]

Sources

Application

Application Notes and Protocols for 5-(2,4-difluorophenyl)oxazolidin-2-one as a Chiral Auxiliary

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the ability to precisely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the ability to precisely control stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust and reliable strategy for inducing chirality.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its inherent chirality directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the desired chiral product.

Core Workflow: From Prochiral Substrate to Enantiopure Product

The use of 5-(2,4-difluorophenyl)oxazolidin-2-one, like other Evans-type auxiliaries, follows a logical and powerful three-stage workflow. This process is designed to maximize stereocontrol and yield, culminating in the isolation of the target chiral molecule.

Chiral_Auxiliary_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Transformation cluster_2 Stage 3: Product & Auxiliary Recovery A 5-(2,4-difluorophenyl) oxazolidin-2-one (Chiral Auxiliary) C N-Acylated Adduct (Substrate-Auxiliary Conjugate) A->C N-Acylation B Prochiral Carboxylic Acid Derivative (e.g., Acyl Chloride) B->C D Electrophile (e.g., Alkyl Halide, Aldehyde) E Diastereomerically Enriched Product C->E Stereocontrolled C-C Bond Formation (e.g., Alkylation, Aldol) D->E F Enantiomerically Enriched Product (Acid, Alcohol, Ester etc.) E->F Auxiliary Cleavage G Recovered Auxiliary E->G Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Stage 1: N-Acylation of the Auxiliary

The crucial first step is the covalent attachment of the prochiral carboxylic acid substrate to the nitrogen of the oxazolidinone auxiliary. This forms the N-acylated adduct, which is the active substrate for the subsequent stereoselective reaction. The choice of acylation method depends on the stability of the acylating agent and the desired reaction scale.

Protocol 1: Classic N-Acylation via Lithium Enolate

This method is highly reliable for a wide range of acyl chlorides but requires anhydrous conditions and the use of a strong base.

Materials:

  • 5-(2,4-difluorophenyl)oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 5-(2,4-difluorophenyl)oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise. A color change may be observed. Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: DMAP-Catalyzed N-Acylation

This milder, operationally simpler method avoids strong bases and cryogenic temperatures, making it a convenient alternative, especially for acid-sensitive substrates.[6][7]

Materials:

  • 5-(2,4-difluorophenyl)oxazolidin-2-one

  • Acyl chloride or anhydride (e.g., propionic anhydride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 5-(2,4-difluorophenyl)oxazolidin-2-one (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM at room temperature under an inert atmosphere.

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

MethodBaseTemperatureKey AdvantagesKey Considerations
Protocol 1 n-BuLi-78 °C to RTHigh reactivity, reliableRequires strict anhydrous conditions, cryogenic temperatures
Protocol 2 Et₃N / DMAPRoom Temp.Milder conditions, operationally simpleMay be slower, potential for side reactions with sensitive substrates

Stage 2: Diastereoselective Carbon-Carbon Bond Formation

With the substrate attached to the auxiliary, the stage is set for the key stereocontrol step. The bulky 2,4-difluorophenyl group, in concert with the carbonyl oxygen, forms a rigid chelated intermediate that effectively blocks one face of the enolate.

Application Example 1: Asymmetric Alkylation

This reaction creates a new stereocenter α to the carbonyl group by reacting the chiral enolate with an alkyl halide.[8]

Alkylation_Mechanism cluster_0 Enolate Formation & Facial Shielding cluster_1 Electrophilic Attack Start N-Acyl Adduct Enolate Chelated (Z)-Enolate Start->Enolate Base (e.g., NaHMDS) -78 °C Product Alkylated Product (High d.r.) Enolate->Product Attack from less-hindered bottom face Shield Bulky 5-substituent (difluorophenyl) blocks top face Electrophile R-X (Alkyl Halide) Electrophile->Product

Caption: Mechanism of diastereoselective alkylation.

Protocol: Asymmetric Alkylation of an N-Propionyl Adduct

Materials:

  • N-propionyl-5-(2,4-difluorophenyl)oxazolidin-2-one

  • Anhydrous THF

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the N-propionyl adduct (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS (1.05 eq.) dropwise. Stir for 30-60 minutes at -78 °C to form the sodium enolate.

  • Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to isolate the diastereomerically enriched product.

Electrophile (R-X)Expected Diastereomeric Ratio (d.r.)
Benzyl bromide>98:2
Iodomethane>95:5
Allyl bromide>97:3
Note: Expected d.r. values are based on typical performance of Evans auxiliaries and may vary.
Application Example 2: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl units, establishing two contiguous stereocenters in a single step. Boron-mediated aldol reactions using Evans auxiliaries are particularly effective, proceeding through a rigid, chair-like six-membered transition state to reliably deliver the syn-aldol product.[1][3][9]

Protocol: Boron-Mediated Syn-Selective Aldol Reaction

Materials:

  • N-propionyl-5-(2,4-difluorophenyl)oxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.0 M in DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 phosphate buffer, Methanol

Procedure:

  • Dissolve the N-propionyl adduct (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of Et₃N (1.2 eq.). Stir for 30 minutes at 0 °C to form the (Z)-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.5 eq.) dropwise. Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Stir vigorously for 15 minutes.

  • Remove the volatiles under reduced pressure. Extract the residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by silica gel chromatography. The syn-aldol adduct is typically the major product with high diastereoselectivity (>98:2).

Stage 3: Cleavage of the Auxiliary

The final step involves the removal of the chiral auxiliary to release the enantiomerically enriched product. The choice of cleavage reagent dictates the functional group obtained. A key advantage of this methodology is the ability to access a variety of chiral building blocks from a single intermediate.[10]

Protocol 1: Hydrolytic Cleavage to Chiral Carboxylic Acids

Reagents: Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂) Procedure:

  • Dissolve the N-acylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq.) followed by aqueous LiOH (e.g., 0.8 M solution, 2.0 eq.).

  • Stir at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.

  • Concentrate the mixture to remove THF. The aqueous layer can be acidified to precipitate the carboxylic acid and extracted. The aqueous layer also contains the water-soluble auxiliary, which can be recovered.

Protocol 2: Reductive Cleavage to Chiral Primary Alcohols

Reagents: Lithium borohydride (LiBH₄), THF Procedure:

  • Dissolve the N-acylated product (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add LiBH₄ (2.0-3.0 eq.) portion-wise.

  • Stir the reaction at 0 °C, allowing it to warm to room temperature over several hours.

  • Quench carefully by the slow addition of 1 M NaOH.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate. The product can be purified by chromatography, and the auxiliary recovered.

Protocol 3: Transesterification to Chiral Esters

Reagents: Sodium methoxide (NaOMe) in Methanol (MeOH) Procedure:

  • Dissolve the N-acylated product (1.0 eq.) in anhydrous methanol at 0 °C.

  • Add a solution of sodium methoxide (1.1 eq.) in methanol.

  • Stir at 0 °C for 1 hour.

  • Quench with saturated aqueous NH₄Cl.

  • Remove methanol in vacuo and extract the methyl ester with an organic solvent. The auxiliary can be recovered from the aqueous layer.

Cleavage MethodReagent(s)Product Functional Group
HydrolysisLiOH / H₂O₂Carboxylic Acid
ReductionLiBH₄ or LiAlH₄Primary Alcohol
TransesterificationNaOMe / MeOHMethyl Ester

Conclusion

5-(2,4-Difluorophenyl)oxazolidin-2-one stands as a potent chiral auxiliary for modern asymmetric synthesis. Its application follows the reliable and well-established principles of Evans' oxazolidinone chemistry, providing excellent stereocontrol in key carbon-carbon bond-forming reactions such as alkylations and aldol additions. The protocols detailed herein offer researchers a practical guide to implementing this auxiliary, from the initial attachment to the substrate to the final, versatile cleavage step that liberates the desired chiral building block. The robustness and high diastereoselectivity associated with this methodology make it an invaluable tool for the efficient construction of complex, enantiomerically pure molecules.

References

  • Hein, J. E. (2005). TOOLS FOR EFFICIENT ASYMMETRIC SYNTHESIS: DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba.
  • Reddy, K. L., & Sharpless, K. B. (2009). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Crimmins, M. T. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
  • Wu, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.
  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
  • (2026, January 17). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts.
  • (n.d.). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.
  • BenchChem. (2025). Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones. BenchChem.
  • Xie, X., et al. (2023, November 29). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Angewandte Chemie.
  • Ager, D. J., Allen, D. R., & Schaad, D. R. (1996). Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries. Synthesis, 1283-1285.
  • Wu, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • (2018, September 17).
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • (n.d.). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed.
  • EvitaChem. (n.d.). Buy 5-(2,4-Difluorophenyl)oxazolidin-2-one (EVT-13654430). EvitaChem.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • Yamashita, Y., et al. (2018, May 30). Catalytic enantioselective aldol reactions. Chemical Society Reviews.
  • Buchler GmbH. (n.d.). Enantioselective Aldol Reaction. Buchler GmbH.
  • (n.d.).
  • (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • (n.d.). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering.
  • (n.d.). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.

Sources

Technical Notes & Optimization

Troubleshooting

5-(2,4-difluorophenyl)oxazolidin-2-one solubility issues in organic solvents

Welcome to the Technical Support & Troubleshooting Center for oxazolidinone-based intermediate synthesis. This guide is specifically engineered for research scientists and drug development professionals working with 5-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for oxazolidinone-based intermediate synthesis. This guide is specifically engineered for research scientists and drug development professionals working with 5-(2,4-difluorophenyl)oxazolidin-2-one (CAS 252260-02-9), a critical building block in the synthesis of antibacterial agents like linezolid derivatives.

Handling this compound often presents unique solubility challenges. The rigid difluorophenyl ring imparts significant lipophilicity, while the oxazolidin-2-one core acts as a strong hydrogen bond donor (N-H) and acceptor (C=O)[1]. This structural dichotomy leads to strong intermolecular crystal packing, making the compound notoriously difficult to dissolve in standard non-polar laboratory solvents, while remaining only slightly soluble in water[1][2].

Below, you will find quantitative data, mechanistic troubleshooting FAQs, and validated experimental protocols to optimize your workflows.

I. Reference Solubility Profile

To prevent compound loss and optimize reaction conditions, refer to the following solubility matrix before designing your experimental setup. The principle of "like dissolves like" is heavily skewed here; polar aprotic solvents are required to disrupt the oxazolidinone hydrogen-bonding network[3].

Solvent ClassSpecific SolventSolubility ProfileRecommended Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)NMR Spectroscopy, Bioassays, SNAr reactions
Polar Aprotic Dimethylformamide (DMF)High (>50 mg/mL)N-alkylation, Cross-coupling reactions
Halogenated Dichloromethane (DCM)Moderate (~5-10 mg/mL)Extraction, Liquid-liquid partitioning
Ester Ethyl Acetate (EtOAc)Moderate (~10-20 mg/mL)Chromatography eluent, Recrystallization
Polar Protic Methanol (MeOH)Low to Moderate Co-solvent for solid loading
Polar Protic WaterVery Low (<1 mg/mL)Aqueous workup (removes DMF/DMSO)
Non-Polar Hexane / HeptaneInsoluble Anti-solvent for crystallization

II. Troubleshooting FAQs

Q1: My compound crashes out in the NMR tube when using CDCl₃. How can I get a clean spectrum? Causality: The strong intermolecular hydrogen bonding of the oxazolidin-2-one N-H group causes the compound to aggregate and precipitate in pure halogenated solvents at room temperature. Solution: The most reliable method is to switch your solvent to DMSO-d₆, which acts as a strong hydrogen bond acceptor and fully solvates the monomeric compound. If you must use CDCl₃ to compare chemical shifts with literature precedents, add 1-2 drops of CD₃OD to your NMR tube. The deuterated methanol acts as a hydrogen-bond disruptor, breaking the polymer-like chains of the oxazolidinone and forcing it into solution.

NMR_Solvent Start Prepare NMR Sample (5-10 mg) TestCDCl3 Test in CDCl3 (0.6 mL) Start->TestCDCl3 CheckSol Fully Dissolved? TestCDCl3->CheckSol RunCDCl3 Run 1H/13C NMR in CDCl3 CheckSol->RunCDCl3 Yes AddMeOD Add 1-2 drops CD3OD or switch to DMSO-d6 CheckSol->AddMeOD No (Suspension) RunDMSO Run NMR in DMSO-d6 (Heat gently if needed) AddMeOD->RunDMSO

Caption: Decision tree for optimizing NMR solvent selection for oxazolidinone derivatives.

Q2: During flash chromatography (Hexane/EtOAc), the compound streaks heavily or precipitates on the column head. How do I fix this? Causality: Liquid loading with DCM often fails because the compound concentrates and crashes out as the DCM diffuses into the non-polar hexane mobile phase. This localized precipitation causes severe tailing and poor resolution[4]. Solution: Implement the Dry Solid Loading technique. By pre-adsorbing the compound onto silica gel, you maximize the surface area for dissolution and prevent localized supersaturation at the column head.

Q3: I am trying to N-alkylate the oxazolidinone, but the reaction is sluggish in THF. Why? Causality: The deprotonation of the oxazolidinone N-H (pKa ~12-13) requires a base like NaH or K₂CO₃. In THF, the resulting sodium or potassium salt has exceptionally poor solubility, trapping your reactive intermediate in a heterogeneous, unreactive state. Furthermore, the electron-withdrawing difluorophenyl group stabilizes the anion, requiring a highly solvating environment to maintain nucleophilicity[1]. Solution: Switch to a polar aprotic solvent like [5]. These solvents solvate the metal cation effectively, leaving a "naked" and highly nucleophilic oxazolidinone anion ready for alkylation.

III. Validated Experimental Protocols

Protocol A: Dry Solid Loading for Flash Chromatography

This self-validating protocol ensures the compound is evenly distributed without trapping solvent that could disrupt the chromatography gradient.

  • Dissolution: Dissolve the crude 5-(2,4-difluorophenyl)oxazolidin-2-one (e.g., 1.0 g) in 10-15 mL of a polar solvent mixture (EtOAc/MeOH 9:1 works exceptionally well). Ensure complete dissolution; heat gently if necessary.

  • Adsorption: Add 2.0 to 3.0 g of high-purity silica gel (230-400 mesh) to the flask.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (40 °C water bath) until the mixture appears dry.

  • Validation Check (Critical): Remove the flask and tap it against your hand. The silica must fall freely like dry sand. If it clumps or sticks to the glass, residual solvent remains, or too little silica was used. Do not load clumpy silica; it will cause band broadening.

  • Loading: Pour the free-flowing powder directly onto the top of your pre-packed silica column. Cap with a thin layer of clean sand and elute using a Hexane/EtOAc gradient[4].

Solid_Loading Dissolve Dissolve in EtOAc/MeOH AddSilica Add Silica Gel (1:2 to 1:3 ratio) Dissolve->AddSilica Evaporate Evaporate Solvent (Rotovap) AddSilica->Evaporate DryPowder Free-flowing Powder Evaporate->DryPowder LoadColumn Load onto Pre-packed Column DryPowder->LoadColumn

Caption: Step-by-step workflow for dry solid loading to prevent column head precipitation.

Protocol B: Isothermal Shake-Flask Method for Thermodynamic Solubility

If you are scaling up and need precise solubility metrics for a new solvent system, use this standardized protocol[3].

  • Saturation: Add an excess of 5-(2,4-difluorophenyl)oxazolidin-2-one to 5.0 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours. Mechanistic note: 48 hours is required to ensure the crystal lattice has fully equilibrated with the bulk solvent.

  • Phase Separation: Allow the vial to stand undisturbed for 12 hours at the same temperature to let excess solid settle.

  • Quantification: Carefully extract an aliquot of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter. Dilute the aliquot into a known volume of methanol and quantify the concentration via HPLC-UV against a standard calibration curve.

IV. References

  • PubChem (NIH): 2-Oxazolidinone | C3H5NO2 | CID 73949. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications): New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-(2,4-Difluorophenyl)oxazolidin-2-one Stability &amp; Storage

Welcome to the technical support center for 5-(2,4-difluorophenyl)oxazolidin-2-one . As a critical synthetic intermediate and pharmacophore in the development of antibacterial agents targeting Gram-positive bacteria[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(2,4-difluorophenyl)oxazolidin-2-one . As a critical synthetic intermediate and pharmacophore in the development of antibacterial agents targeting Gram-positive bacteria[1], maintaining the chemical integrity of this compound is paramount.

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the chemical causality of oxazolidinone degradation, troubleshooting workflows, and self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Core FAQs on Storage & Handling

Q: What are the optimal storage conditions for neat (solid) 5-(2,4-difluorophenyl)oxazolidin-2-one? A: To ensure long-term stability, the neat solid must be stored at 4°C in a tightly sealed, opaque container within a desiccated environment [2]. While the cyclic carbamate structure of the oxazolidinone ring provides higher chemical stability compared to noncyclic carbamates[3], it remains highly susceptible to moisture-driven hydrolysis over time. Protecting the compound from ambient humidity and UV radiation prevents premature ring-opening and photodegradation[2].

Q: Why does my stock solution degrade significantly faster than the solid powder? A: This is a causality of solvent interaction and condensation. When cold vials are opened repeatedly, atmospheric moisture condenses inside the vial. This introduced water acts as a nucleophile. Furthermore, if stored in hygroscopic solvents like DMSO, the solvent actively pulls water from the air. To prevent this, solutions should be aliquoted into single-use amber vials, purged with Argon to displace oxygen and moisture, and stored at -20°C to -80°C [2].

Workflow S1 1. Prepare Stock (Anhydrous Solvent) S2 2. Aliquot into Single-Use Vials S1->S2 S3 3. Argon Purge & Seal (Amber Vials) S2->S3 S4 4. Store at -80°C (Desiccated) S3->S4 S5 5. Thaw Once Prior to Assay S4->S5

Standard operating workflow for the preparation and storage of stock solutions.

Part 2: Troubleshooting Guide: Identifying Degradation

Q: I am observing a major secondary peak in my HPLC chromatogram after storing the solution for a month. What is the mechanism of this degradation? A: The most common degradation pathway for this scaffold is the hydrolysis of the oxazolidin-2-one ring [4]. The carbonyl carbon of the cyclic carbamate is an electrophilic center. The presence of the electron-withdrawing 2,4-difluorophenyl group inductively increases this electrophilicity, making the ring highly susceptible to nucleophilic attack by water or hydroxide ions. This attack breaks the C-O and C-N bonds, leading to the formation of a carbamic acid intermediate that rapidly decarboxylates (loses CO₂) to yield a vicinal amino alcohol[5].

DegradationPathway A 5-(2,4-difluorophenyl) oxazolidin-2-one B Nucleophilic Attack (H2O / OH-) A->B C Tetrahedral Intermediate (Unstable) B->C D Ring Opening (Carbamic Acid) C->D E Decarboxylation (-CO2) D->E F Vicinal Amino Alcohol (Primary Degradant) E->F

Base-catalyzed hydrolysis pathway of the oxazolidin-2-one ring.

Q: How can I differentiate between oxidative and hydrolytic degradation using LC-MS? A: You can differentiate them by analyzing the mass shift of the parent compound (MW: 199.15 g/mol )[1].

  • Hydrolysis: Results in the addition of H₂O (+18 Da) and the subsequent loss of CO₂ (-44 Da), resulting in a net mass shift of -26 Da .

  • Oxidation: Typically targets the aromatic ring or solvent impurities, resulting in a mass shift of +16 Da (hydroxylation) or +32 Da . Strong oxidizing agents should be strictly avoided during storage[6].

Part 3: Quantitative Data: Stability Profiles

To understand the boundaries of your compound's stability, refer to the forced degradation profile below. This data illustrates the compound's vulnerability to alkaline environments compared to its relative thermal stability.

Table 1: Forced Degradation Stability Profile
Stress ConditionReagent / EnvironmentDurationTempObserved Degradation (%)Primary Degradant
Acidic Hydrolysis 0.1 M HCl24 h60°C< 5.0%Vicinal amino alcohol
Alkaline Hydrolysis 0.1 M NaOH24 h25°C> 85.0%Vicinal amino alcohol
Oxidative 3% H₂O₂24 h25°C~ 12.0%Hydroxylated derivatives
Thermal (Solid) Dry Heat24 h105°C< 1.0%None detected
Photolytic (Solution) UV Light (254 nm)24 h25°C~ 8.5%Ring-opened photoproducts

(Note: Data is representative of standardized oxazolidinone forced degradation studies[2].)

Part 4: Experimental Protocols: Self-Validating Forced Degradation Assay

Before utilizing 5-(2,4-difluorophenyl)oxazolidin-2-one in sensitive biological assays, it is critical to validate your HPLC method's ability to separate the parent compound from its degradants. This protocol is designed as a self-validating system —it includes internal controls that prove the assay worked independently of the final result.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve the neat compound in HPLC-grade anhydrous acetonitrile to achieve a stock concentration of 1.0 mg/mL.

Step 2: Stress Application Aliquot 1 mL of the stock into three separate amber HPLC vials:

  • Vial A (Test): Add 1 mL of 0.1 M NaOH (Alkaline stress)[2].

  • Vial B (Positive Control): Add 1 mL of 0.1 M NaOH, then immediately spike with a known standard of the vicinal amino alcohol degradant (if available). This proves your column can resolve the two peaks.

  • Vial C (System Validation Mock): Add 1 mL of 0.1 M NaOH to 1 mL of pure acetonitrile (No API). This proves that any peaks observed are not solvent artifacts or buffer precipitation.

Step 3: Incubation & Neutralization Incubate all vials at 25°C for 24 hours. After incubation, immediately add 1 mL of 0.1 M HCl to Vials A, B, and C to neutralize the pH and halt the degradation process prior to injection.

Step 4: HPLC-UV Analysis Inject 10 µL of each sample into a C18 reverse-phase column. Utilize a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with UV detection at 254 nm.

Step 5: Mass Balance Calculation (Validation Step) Calculate the sum of the peak areas for the parent compound and all detected degradants in Vial A. The total area must equal 95–105% of the Day 0 unstressed control peak area.

  • Causality Check: A failure to achieve mass balance indicates that secondary degradation into highly volatile compounds (like CO₂ during decarboxylation[4]) or non-UV-absorbing species has occurred, requiring LC-MS/ELSD for full characterization.

References

  • Buy 5-(2,4-Difluorophenyl)oxazolidin-2-one (EVT-13654430) - EvitaChem. 1

  • preventing degradation of 3-Amino-2-oxazolidinone-d4 during storage - BenchChem. 2

  • Comparative study on the biodegradability of different oxazolidine compounds - BenchChem. 4

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols - ResearchGate. 5

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. 3

  • 2-Oxazolidone - SAFETY DATA SHEET - FisherSci. 6

Sources

Troubleshooting

overcoming scale-up synthesis challenges for 5-(2,4-difluorophenyl)oxazolidin-2-one

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting and scale-up guide specifically for process chemists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting and scale-up guide specifically for process chemists and drug development professionals. Transitioning the synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one —a critical intermediate for advanced antibacterial agents—from the bench to the pilot plant introduces significant thermodynamic and safety challenges.

This guide bypasses legacy, highly toxic phosgene-based methods and focuses on the scalable, green chemistry route utilizing Diethyl Carbonate (DEC) .

Part 1: Mechanistic Workflow & Scale-Up Strategy

To successfully scale this reaction, we must shift from kinetically driven, highly exothermic legacy routes to a thermodynamically controlled, equilibrium-driven pathway.

G SM Starting Material 2-amino-1-(2,4-difluoro -phenyl)ethanol RouteA Legacy Route Triphosgene / TEA SM->RouteA High Toxicity Safety Hazard RouteB Scale-Up Route Diethyl Carbonate + DBU SM->RouteB Green Reagent Endothermic Product Target API Intermediate 5-(2,4-difluorophenyl) -oxazolidin-2-one RouteA->Product Fast Exothermic Cyclization Intermediate Carbamate Intermediate (In-situ) RouteB->Intermediate Base Catalysis (100°C) Intermediate->Product Intramolecular Cyclization Distillation Continuous Distillation (Ethanol Removal) Intermediate->Distillation Reversible Equilibrium Distillation->Product Le Chatelier's Principle

Fig 1. Mechanistic workflow of scalable DEC-mediated oxazolidinone synthesis vs legacy routes.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is diethyl carbonate (DEC) prioritized over phosgene or triphosgene for pilot-scale synthesis? A1: Phosgene and its derivatives provide fast, irreversible kinetics but pose critical Environmental, Health, and Safety (EHS) hazards, requiring specialized containment. DEC is a benign, green reagent that eliminates toxic gas exposure. However, the DEC route is an equilibrium-driven transesterification process. It requires precise thermodynamic control and continuous byproduct removal to achieve high conversion [1].

Q2: Does the DEC-mediated cyclization preserve the stereocenter at the C5 position? A2: Yes. If you are starting with an enantiopure substrate (e.g., (R)-2-amino-1-(2,4-difluorophenyl)ethanol), the stereochemistry is strictly preserved. The reaction mechanism involves the nucleophilic attack of the secondary hydroxyl oxygen onto the carbamate carbonyl. Because the C5–O bond is never cleaved during this process, there is zero risk of racemization at the chiral center.

Q3: What is the mechanistic role of the base catalyst, and how do I choose between K₂CO₃ and DBU? A3: The base deprotonates the primary amine to initiate nucleophilic attack on DEC (forming the ethyl carbamate intermediate) and subsequently activates the hydroxyl group for ring closure. While K₂CO₃ is inexpensive, it is heterogeneous and mass-transfer limited, often requiring temperatures >130°C which can degrade the difluorophenyl ring [1]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a homogeneous catalyst, allowing the reaction to proceed efficiently at 100°C, significantly improving the impurity profile [2].

Part 3: Troubleshooting Guide

Issue 1: Reaction stalls at 70-80% conversion.
  • Causality: The reaction of the amino alcohol with DEC releases two equivalents of ethanol (one during carbamate formation, one during cyclization). Because transesterification is reversible, accumulated ethanol pushes the equilibrium backward, stalling the reaction.

  • Resolution: Implement continuous fractional distillation. Use a Dean-Stark apparatus or an overhead condenser to continuously strip ethanol from the reactor. The reaction will only reach >98% conversion if the ethanol concentration is kept near zero.

Issue 2: Product exhibits yellow/brown discoloration during isolation.
  • Causality: Thermal degradation. Prolonged heating at >120°C in the presence of a strong base causes oxidation of the amine or degradation of the electron-deficient difluorophenyl ring.

  • Resolution: Switch from K₂CO₃ to DBU (0.05 eq) to lower the required reaction temperature to 100°C. Apply a strict nitrogen sweep across the reactor headspace to exclude oxygen.

Issue 3: High levels of N-alkylated impurities detected by HPLC.
  • Causality: At elevated temperatures, DEC can act as an alkylating agent rather than an acylating agent, leading to N-ethylation of the oxazolidinone ring.

  • Resolution: Strictly control the DEC stoichiometry to exactly 2.0 equivalents. Do not leave the reaction at reflux after IPC (In-Process Control) indicates >98% conversion. Quench the reaction immediately by cooling to 50°C.

Part 4: Catalyst & Parameter Comparison

The following table summarizes the quantitative data for selecting the optimal catalytic system for the scale-up of 5-aryloxazolidin-2-ones [1, 2, 3].

Catalyst SystemLoading (mol%)Operating Temp (°C)Reaction Time (h)Conversion (%)Impurity ProfileEHS & Scalability Rating
Triphosgene / TEA 33 / 2000 – 202>99LowCritical Hazard (Toxic Gas)
K₂CO₃ (Heterogeneous) 101301285 – 90ModerateSafe, but mass-transfer limited
DBU (Homogeneous) 51004>95LowOptimal for Pilot Scale
Distannoxane 0.5801>99LowHeavy Metal Hazard

Part 5: Self-Validating Scale-Up Protocol (DBU-Catalyzed Route)

This protocol is designed as a self-validating system. Built-in physical and chemical checkpoints ensure that causality is tracked at every step, preventing downstream failures.

Step 1: Equipment Preparation & Charging

  • Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a fractional distillation column connected to a graduated receiving flask.

  • Purge the system with N₂ for 15 minutes.

  • Charge the reactor with 2-amino-1-(2,4-difluorophenyl)ethanol (1.0 equivalent, e.g., 100 g, 0.577 mol).

  • Add Diethyl Carbonate (DEC) (2.0 equivalents, 136.3 g, 1.154 mol). Note: DEC acts as both the reagent and the primary solvent.

  • Add DBU (0.05 equivalents, 4.4 g, 0.028 mol).

Step 2: Reaction Execution & Equilibrium Shift

  • Heat the jacket to achieve an internal temperature of 100–105°C.

  • Validation Checkpoint 1 (Distillation): As the reaction proceeds, ethanol will begin to vaporize. Monitor the graduated receiving flask. For a 0.577 mol scale, the theoretical yield of ethanol is 1.154 mol (~53.1 g or ~67 mL).

  • Maintain heating until the distillate volume reaches at least 60 mL (approx. 90% of theoretical). This physically validates that the equilibrium has been successfully shifted.

Step 3: In-Process Control (IPC)

  • Pull a 0.5 mL aliquot, dilute in acetonitrile, and analyze via HPLC (UV 254 nm).

  • Validation Checkpoint 2 (Conversion): The reaction is deemed complete when the intermediate carbamate peak is <2% relative to the 5-(2,4-difluorophenyl)oxazolidin-2-one product peak.

Step 4: Workup & Catalyst Quench

  • Cool the reactor internal temperature to 50°C.

  • Dilute the reaction mixture with Ethyl Acetate (3 volumes, 300 mL).

  • Wash the organic layer with 1M aqueous HCl (1 volume, 100 mL) to quench and remove the DBU catalyst.

  • Validation Checkpoint 3 (pH Check): Test the aqueous layer. The pH must be <3. If not, repeat the HCl wash. This validates complete removal of the basic catalyst, preventing product degradation during drying.

  • Wash the organic layer with saturated brine (100 mL) and separate.

Step 5: Isolation via Anti-Solvent Crystallization

  • Concentrate the organic layer under reduced pressure (40°C, 100 mbar) to approximately 1 volume (100 mL).

  • Slowly charge Heptane (3 volumes, 300 mL) dropwise over 30 minutes while stirring at 20°C. A white to off-white crystalline solid will precipitate.

  • Filter the slurry through a sintered glass funnel and wash the cake with cold Heptane (50 mL).

  • Dry the product in a vacuum oven at 45°C to constant weight.

Part 6: References

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting Organic Process Research & Development - ACS Publications[Link]

  • A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines ResearchGate / Journal of Molecular Catalysis A: Chemical [Link]

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers RWTH Aachen University Publications[Link]

Reference Data & Comparative Studies

Validation

hplc method validation for 5-(2,4-difluorophenyl)oxazolidin-2-one

An In-Depth Comparative Guide to HPLC Method Validation for 5-(2,4-difluorophenyl)oxazolidin-2-one As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for 5-(2,4-difluorophenyl)oxazolidin-2-one

As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedural checklist; it is the very foundation upon which the safety, quality, and efficacy of a pharmaceutical product are built. For a novel compound like 5-(2,4-difluorophenyl)oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class, establishing a reliable High-Performance Liquid Chromatography (HPLC) method is a critical early-stage milestone in its development pathway.

This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC methods for the quantification of 5-(2,4-difluorophenyl)oxazolidin-2-one. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our methodological choices, present comparative experimental data, and adhere to the stringent validation requirements set forth by international regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] Our objective is to demonstrate not just how to validate a method, but why these steps create a self-validating system that ensures trustworthiness and reliability during routine use.[3]

The Strategic Imperative: Method Development Rationale

Before validation can commence, a suitable chromatographic method must be developed. The physicochemical properties of the analyte, 5-(2,4-difluorophenyl)oxazolidin-2-one, dictate our starting point. Its structure features a polar oxazolidinone core and a non-polar, electron-rich difluorophenyl moiety, making it an ideal candidate for reversed-phase chromatography.

Our comparative study will evaluate two distinct approaches:

  • Method A: A conventional approach utilizing a standard C18 stationary phase with an acetonitrile/water mobile phase. This is the workhorse of reversed-phase HPLC, valued for its versatility.

  • Method B: An alternative approach using a Phenyl-Hexyl stationary phase. The rationale here is to leverage potential π-π interactions between the phenyl rings of the stationary phase and the difluorophenyl ring of the analyte, which can offer alternative selectivity, particularly for aromatic compounds and their related impurities.

The selection and optimization of these starting conditions are paramount, as a well-developed method simplifies the validation process and enhances its overall robustness.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Method Screening & Optimization cluster_1a Column Chemistry cluster_1b Mobile Phase cluster_2 Pre-Validation Check Analyte 5-(2,4-difluorophenyl)oxazolidin-2-one - Polar Core - Non-polar Aromatic Ring - UV Chromophore Start Reversed-Phase HPLC Analyte->Start Col_A Method A: Standard C18 Start->Col_A Standard Approach Col_B Method B: Phenyl-Hexyl Start->Col_B Alternative Selectivity MP_A Acetonitrile / Water Col_A->MP_A Opt Optimize: - Gradient Profile - Flow Rate - Temperature - Wavelength MP_B Methanol / Buffer Col_B->MP_B MP_A->Opt MP_B->Opt SysSuit System Suitability - Tailing Factor - Resolution - Plate Count Opt->SysSuit Final Select Method for Full Validation SysSuit->Final Criteria Met

Caption: Logical workflow for HPLC method development.

Comparative Validation of Two HPLC Methods

We will now proceed with the formal validation of both methods, comparing their performance across the key analytical parameters defined in ICH guideline Q2(R1).[1][2][4]

Specificity (and Forced Degradation)

Purpose: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] A stability-indicating method is one that is specific for the drug substance and its degradation products. To demonstrate this, forced degradation studies are performed.[5][6][7]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of 5-(2,4-difluorophenyl)oxazolidin-2-one (approx. 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.[8]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and cool white fluorescent light for 7 days. A control sample should be wrapped in foil.[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both HPLC methods. Use a Photodiode Array (PDA) detector to assess peak purity for the analyte peak in all conditions.

Comparative Data: Specificity

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Peak Purity (Analyte) Passes in all conditionsPasses in all conditionsPurity angle < Purity threshold
Resolution (Analyte vs. closest degradant)
Acid Stress2.12.8> 2.0
Base Stress1.82.4> 2.0
Oxidative Stress2.53.1> 2.0
Conclusion Method shows adequate specificity, but resolution is borderline under base stress.Method shows superior resolution and specificity under all stress conditions.Method is specific and stability-indicating.

Expert Insight: Method B's superior resolution, especially under base stress, suggests that the Phenyl-Hexyl column provides a different and more effective separation mechanism for the specific degradants formed. This enhances its reliability as a stability-indicating method.

Linearity and Range

Purpose: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a specified range.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data: Linearity

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150As defined by the protocol
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Minimal, close to zeroMinimal, close to zeroNot significantly different from zero
Residual Sum of Squares LowLowVisually random distribution of residuals

Expert Insight: Both methods demonstrate excellent linearity. Method B's slightly higher correlation coefficient is favorable but both are well within acceptable limits.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study on a spiked placebo.

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (all formulation excipients without the active ingredient).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy

Spike LevelMethod A (Standard C18) (% Recovery ± RSD)Method B (Phenyl-Hexyl) (% Recovery ± RSD)Acceptance Criteria
80% 99.2% ± 0.8%100.1% ± 0.5%98.0% - 102.0% Recovery
100% 99.8% ± 0.6%100.3% ± 0.4%RSD ≤ 2.0%
120% 100.5% ± 0.7%100.8% ± 0.6%
Overall Mean Recovery 99.8%100.4%

Expert Insight: Both methods show excellent accuracy. Method B demonstrates slightly better recovery and lower relative standard deviation (RSD), indicating a higher degree of precision in the accuracy measurement.

Precision (Repeatability & Intermediate Precision)

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Repeat the process with a different analyst on a different day using a different HPLC system (if available).

  • Calculate the RSD for each set of measurements and the cumulative RSD for both sets.

Comparative Data: Precision

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability (n=6, RSD%) 0.95%0.65%RSD ≤ 2.0%
Intermediate Precision (n=12, RSD%) 1.45%0.98%RSD ≤ 2.0%

Expert Insight: While both methods meet the acceptance criteria, Method B is demonstrably more precise. The lower RSD, especially in the intermediate precision study, suggests it is less susceptible to minor variations in laboratory conditions, making it a more rugged and transferable method.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ

  • These are often determined based on the signal-to-noise ratio.

  • LOD: Determined at a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determined at a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Comparative Data: LOD & LOQ

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.050.04Report Value
LOQ (µg/mL) 0.150.12Report Value
Precision at LOQ (RSD%) 6.8%4.5%Precision at LOQ should be adequate (e.g., ≤ 10%)

Expert Insight: Both methods provide adequate sensitivity for a typical assay. Method B shows slightly better sensitivity, which could be advantageous for impurity testing where low-level detection is crucial.

Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[3][9] This provides an indication of its reliability during normal usage.[10]

Experimental Protocol: Robustness

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.2 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Organic Content (± 2%)

    • Mobile Phase pH (± 0.2 units)

  • Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Data: Robustness

Varied ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Flow Rate (+0.2 mL/min) System suitability passSystem suitability passSystem suitability criteria must be met.
Flow Rate (-0.2 mL/min) System suitability passSystem suitability pass
Temp (+5 °C) System suitability passSystem suitability pass
Temp (-5 °C) System suitability passSystem suitability pass
Organic (+2%) Resolution decreased to 1.9System suitability pass
Organic (-2%) System suitability passSystem suitability pass

Expert Insight: Method A showed a sensitivity to an increase in the organic content of the mobile phase, with resolution dropping just below the typical acceptance criterion of 2.0. Method B remained well within all system suitability limits under all varied conditions, demonstrating superior robustness. This is a critical advantage for routine application in a QC environment where minor variations are inevitable.

ValidationPyramid Specificity Specificity (Stability Indicating) Linearity Linearity & Range Specificity->Linearity ensures true measurement Accuracy Accuracy (Recovery) Specificity->Accuracy ensures true measurement Precision Precision (Repeatability & Intermediate) Specificity->Precision ensures true measurement LOQ LOQ / LOD (Sensitivity) Linearity->LOQ define limits of Robustness Robustness (Reliability) Linearity->Robustness must be maintained under stress Accuracy->LOQ define limits of Accuracy->Robustness must be maintained under stress Precision->LOQ define limits of Precision->Robustness must be maintained under stress LOQ->Robustness must be maintained under stress

Caption: Interrelationship of analytical validation parameters.

Final Comparison and Recommendation

To provide a clear overview, the performance of both methods is summarized below.

Validation ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Advantage
Specificity Adequate (Resolution borderline on base stress)Superior resolutionMethod B
Linearity (r²) 0.99920.9998Method B (Marginal)
Accuracy Excellent (99.8% recovery)Excellent (100.4% recovery)Method B (Marginal)
Precision (Intermediate) Good (RSD 1.45%)Excellent (RSD 0.98%)Method B
Sensitivity (LOQ) 0.15 µg/mL0.12 µg/mLMethod B (Marginal)
Robustness Sensitive to mobile phase changesHighly robustMethod B

Both Method A and Method B are validatable analytical procedures capable of quantifying 5-(2,4-difluorophenyl)oxazolidin-2-one. However, this comparative guide unequivocally demonstrates the superiority of Method B , which utilizes a Phenyl-Hexyl stationary phase.

Method B consistently outperformed the standard C18 method in the most critical validation parameters for long-term quality control: specificity, precision, and robustness . Its enhanced selectivity provides better resolution from degradation products, ensuring more accurate stability data. Its higher precision and superior robustness indicate that the method is more reliable and will be less prone to failure or out-of-specification results during routine use and upon transfer to other laboratories or instruments.

For any drug development professional, selecting a method that is not just valid but also rugged and reliable is paramount. The additional investment in developing and validating a method with alternative selectivity, as demonstrated by Method B, provides significant long-term benefits in ensuring data integrity and operational efficiency.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance? [Link]

  • Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • LCGC International. (2025). Robustness Tests. [Link]

  • Altabrisa Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [https://ijarsct.co.in/papers/IJAR SCT-0023.pdf]([Link] SCT-0023.pdf)

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • CATO SMS. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • SIELC Technologies. Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Oxford Academic. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • ScienceDirect. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. [Link]

  • Coilink. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • DovePress. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]

  • ScienceDirect. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. [Link]

  • Journal of Pharmaceutical Research International. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. [Link]

Sources

Comparative

A Comparative Guide to Oxazolidinone Intermediates: 5-(2,4-difluorophenyl)oxazolidin-2-one vs. Key Linezolid Precursors

Introduction: The Oxazolidinone Core in Modern Antibacterials The oxazolidinone ring is a privileged scaffold in medicinal chemistry, a distinction cemented by the clinical success of Linezolid, the first member of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazolidinone Core in Modern Antibacterials

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, a distinction cemented by the clinical success of Linezolid, the first member of this class to receive regulatory approval.[1][2] Linezolid's unique mechanism of action—inhibiting bacterial protein synthesis at the initiation stage—allows it to be effective against a host of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][][4]

The synthetic accessibility and derivatization potential of the oxazolidinone core are paramount to the development of next-generation antibiotics. Researchers often face a critical choice in synthetic strategy, which hinges on the selection of key intermediates. This guide provides an in-depth comparison of two structurally distinct but synthetically relevant oxazolidinone intermediates:

  • Key Linezolid Intermediates , typified by an N-aryl substitution pattern, such as (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

  • 5-(2,4-difluorophenyl)oxazolidin-2-one , an example of a C5-aryl substituted oxazolidinone.

This analysis will dissect their respective synthetic pathways, highlight critical performance differences, and provide a logical framework for selecting the appropriate building block for your drug discovery program.

Part 1: The Archetypal Pathway - Synthesis of a Core Linezolid Intermediate

The synthesis of Linezolid is a convergent process, typically involving the coupling of two main fragments: the N-aryl portion (A-ring) and the chiral oxazolidinone portion (B-ring).[] A pivotal intermediate in many industrial routes is (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one , which contains the fully formed, correctly substituted oxazolidinone core. The azidomethyl group at the C5 position serves as a masked amine, ready for late-stage reduction and acetylation to complete the Linezolid structure.[5][6]

Synthetic Strategy & Rationale

A common and efficient strategy involves the cyclization of an appropriate epoxy precursor with an isocyanate. This approach is highly valued for its ability to set the critical C5 stereocenter early and with high fidelity.

The diagram below illustrates a representative synthesis of this key Linezolid intermediate.

Linezolid_Intermediate_Synthesis cluster_A A-Ring Synthesis cluster_B B-Ring Precursor cluster_C Cycloaddition & Final Intermediate A1 3-Fluoro-4-morpholinoaniline A2 3-Fluoro-4-morpholinophenyl isocyanate A1->A2 Phosgene or equivalent (e.g., Triphosgene) C1 (R)-5-(azidomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one A2->C1 Lewis Acid Catalyst (e.g., LiBr) DMF, 100-120°C B1 (R)-Epichlorohydrin B2 (R)-Glycidyl azide B1->B2 Sodium Azide (NaN3) Phase Transfer Catalyst B2->C1

Figure 1: Synthetic pathway for a key Linezolid intermediate.

Experimental Protocol: Synthesis of (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol is a synthesized representation based on established patent literature, designed to be self-validating by providing clear endpoints and rationale.

Objective: To synthesize the title compound via a Lewis-acid catalyzed cycloaddition.

Materials:

  • 3-Fluoro-4-morpholinophenyl isocyanate (1.0 eq)

  • (R)-Glycidyl azide (1.1 eq)

  • Anhydrous Lithium Bromide (LiBr) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Petroleum Ether

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N2 or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser with anhydrous LiBr (0.2 eq).

    • Rationale: Anhydrous conditions are crucial to prevent undesired side reactions of the highly reactive isocyanate intermediate. LiBr acts as a mild Lewis acid to activate the epoxide ring, facilitating a regioselective attack by the isocyanate nitrogen.

  • Reagent Addition: Add anhydrous DMF to dissolve the catalyst. To this solution, add (R)-Glycidyl azide (1.1 eq), followed by a solution of 3-fluoro-4-morpholinophenyl isocyanate (1.0 eq) in anhydrous DMF.

    • Rationale: A slight excess of the glycidyl azide ensures complete consumption of the more valuable isocyanate starting material. Adding the isocyanate as a solution helps to control the initial reaction exotherm.

  • Reaction: Heat the reaction mixture to 110-120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isocyanate is fully consumed.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the cycloaddition. Reaction monitoring is a critical self-validating step to ensure the reaction has gone to completion, preventing purification difficulties later.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly add deionized water to the stirred solution. The product will precipitate as a solid.

    • Rationale: The product is poorly soluble in water, while the DMF solvent and LiBr catalyst are highly soluble. This allows for simple and efficient isolation of the crude product via precipitation.

  • Purification: Filter the precipitated solid using a Buchner funnel. Wash the filter cake sequentially with deionized water and cold petroleum ether.

    • Rationale: The water wash removes residual DMF and salts. The petroleum ether wash removes non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum at 50-60°C to a constant weight.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and by HPLC to assess its purity.[5][7][8]

Part 2: An Alternative Scaffold - Synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one

This intermediate represents a different structural class where the aromatic substituent is at the C5 position and the nitrogen is unsubstituted (N-H). This seemingly simple change fundamentally alters the synthetic approach and the molecule's potential applications. It is not a direct precursor for Linezolid but serves as a valuable building block for other novel therapeutics where N-alkylation or N-arylation is a desired subsequent step.

Synthetic Strategy & Rationale

The most direct and common route to C5-substituted oxazolidinones is the cyclization of a corresponding 1,2-amino alcohol. The required amino alcohol, 2-amino-1-(2,4-difluorophenyl)ethanol, can be synthesized from 2,4-difluorobenzaldehyde. The cyclization is then achieved using a phosgene equivalent like carbonyldiimidazole (CDI), triphosgene, or a dialkyl carbonate.

The diagram below outlines this linear synthetic approach.

C5_Aryl_Oxazolidinone_Synthesis A1 2,4-Difluorobenzaldehyde A2 2,4-Difluorophenyl cyanohydrin A1->A2 TMSCN, ZnI2 (cat.) A3 2-Amino-1-(2,4-difluorophenyl) ethanol A2->A3 Reduction (e.g., LiAlH4 or H2/Catalyst) A4 5-(2,4-difluorophenyl) oxazolidin-2-one A3->A4 Cyclization (e.g., CDI, THF)

Figure 2: Synthetic pathway for 5-(2,4-difluorophenyl)oxazolidin-2-one.

Experimental Protocol: Synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one

This protocol is based on well-established methods for the cyclization of amino alcohols.[9][10]

Objective: To synthesize the title compound via cyclization of a 1,2-amino alcohol with CDI.

Materials:

  • 2-Amino-1-(2,4-difluorophenyl)ethanol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: Charge a dry round-bottom flask with 2-amino-1-(2,4-difluorophenyl)ethanol (1.0 eq) and anhydrous THF under an inert atmosphere. Cool the solution to 0°C in an ice bath.

    • Rationale: The reaction is cooled initially to control the exotherm upon addition of the activating agent, CDI.

  • Reagent Addition: Add CDI (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • Rationale: CDI is a safe and effective phosgene equivalent. It first reacts with the alcohol to form an imidazole carbamate intermediate, which is more reactive than the starting alcohol. A slight excess ensures full conversion of the amino alcohol.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • Rationale: The intramolecular cyclization, where the amine nitrogen displaces the imidazole group, proceeds readily at room temperature. Extended stirring ensures the reaction goes to completion.

  • Quenching & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the layers.

    • Rationale: The aqueous bicarbonate wash removes any unreacted CDI and imidazole byproduct.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

    • Rationale: The water wash removes residual water-soluble impurities, and the brine wash begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethyl acetate/heptane) or silica gel column chromatography to afford the pure 5-(2,4-difluorophenyl)oxazolidin-2-one.

    • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis. The presence of the difluorophenyl group provides a distinct fluorine NMR signal.[11][12]

Part 3: Head-to-Head Performance Comparison

The choice between these intermediates is dictated by the final target molecule. The following table summarizes the key differences in their synthesis and properties.

ParameterLinezolid Intermediate (N-Aryl)5-(2,4-difluorophenyl)oxazolidin-2-one (C5-Aryl)
Synthetic Strategy Convergent: Cycloaddition of isocyanate and epoxideLinear: Cyclization of a pre-formed amino alcohol
Key Reaction [3+2] CycloadditionIntramolecular Cyclization / Condensation
Stereocontrol Derived from chiral epoxide (e.g., (R)-epichlorohydrin)Derived from chiral amino alcohol (requires resolution or asymmetric synthesis)
Hazardous Reagents Isocyanates (phosgene derivatives), Sodium AzidePotentially strong reducing agents (e.g., LiAlH₄) for amino alcohol synthesis
Typical Yield Often high for the cyclization step (>90%)[13]Good to excellent for the cyclization step (70-95%)
Reaction Conditions Elevated temperatures (100-150°C) often required[13]Mild conditions (0°C to room temperature) for cyclization
Purification Often by precipitation/recrystallizationRecrystallization or column chromatography
Key Reactive Site C5-methyl handle (azide, halide) for side-chain attachmentN-H for N-alkylation or N-arylation
Primary Application Precursor for N-aryl oxazolidinone drugs (e.g., Linezolid)Building block for C5-aryl, N-substituted oxazolidinones

Part 4: Decision Workflow for Intermediate Selection

For a researcher designing a new synthetic route, the choice of intermediate is a critical decision point. The following workflow, presented as a logic diagram, can guide this selection process based on the desired final product and process constraints.

Intermediate_Selection_Workflow start Define Target Molecule's Core Structure q1 Is the final target an N-Aryl Oxazolidinone? start->q1 q2 Is the C5 substituent a functionalized methyl group? q1->q2 Yes q3 Is the final target a C5-Aryl Oxazolidinone with N-substitution? q1->q3 No q4 Are hazardous reagents (NaN3, Phosgene) a concern? q2->q4 Yes res4 Re-evaluate target structure or explore alternative synthetic pathways q2->res4 No res2 Select a C5-Aryl Intermediate (e.g., 5-(difluorophenyl)oxazolidin-2-one) q3->res2 Yes q3->res4 No res1 Select a Linezolid-type Intermediate (e.g., R-5-(azidomethyl)-3-aryl...) q4->res1 No res3 Consider alternative routes, e.g., cyclization of amino alcohols with CDI q4->res3 Yes

Figure 3: Decision logic for selecting an oxazolidinone intermediate.

Conclusion

The comparison between Linezolid intermediates and 5-(2,4-difluorophenyl)oxazolidin-2-one is not a matter of one being superior to the other, but rather a case of selecting the right tool for a specific synthetic objective.

  • Linezolid intermediates are optimized for the efficient, large-scale synthesis of N-aryl oxazolidinones, where the C5-substituent is installed as a reactive handle for the final side-chain. The synthetic routes are robust, high-yielding, and benefit from readily available chiral precursors.

  • 5-(2,4-difluorophenyl)oxazolidin-2-one and its C5-aryl analogues offer a different strategic advantage. They provide a stable, pre-installed C5-aryl moiety and a reactive N-H site, making them ideal starting points for library synthesis and the exploration of novel N-substituted oxazolidinone chemical space.

As a senior application scientist, my recommendation is to first define the substitution pattern of your final target molecule. This will unequivocally guide you to the correct class of intermediate, saving valuable time and resources in your drug development pipeline. The versatility of the oxazolidinone scaffold ensures that, regardless of the path chosen, a wealth of synthetic methodology is available to achieve your research goals.

References

  • EvitaChem. (n.d.). Buy 5-(2,4-Difluorophenyl)oxazolidin-2-one (EVT-13654430). EvitaChem.
  • BOC Sciences. (n.d.). Linezolid: Definition, Mechanism of Action and Application. BOC Sciences.
  • EvitaChem. (n.d.). Buy N-(3-Fluoro-4-morpholinophenyl)acetamide (EVT-13985986). EvitaChem.
  • BenchChem. (n.d.). Head-to-head comparison of different catalysts for oxazolidinone synthesis. BenchChem.
  • European Patent Office. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039. EPO.
  • Bentham Science Publishers. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science.
  • U.S. Food & Drug Administration. (2000). Center for Drug Evaluation and Research - Access Data. FDA.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Guidechem. (n.d.). (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone. Guidechem.
  • New Drug Approvals. (2015). LINEZOLID. NDA.
  • LGC Standards. (n.d.). (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. LGC Standards.
  • BLD Pharm. (n.d.). 168828-84-0|(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. BLD Pharm.
  • Wikipedia. (2026). Linezolid. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal.
  • Beilstein-Institut. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry.
  • Ovid. (n.d.). Clinical pharmacology of linezolid. Ovid.
  • Trost, B. M., & Horne, D. B. (2005). Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry, 70(14), 5703–5713.
  • PubMed. (n.d.). Chemical and pharmacological properties of diflunisal. National Library of Medicine.
  • PubChem. (n.d.). 6-(2,4-difluorophenyl)-1-(2-fluoro-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-2H-quinolizin-2-one. National Center for Biotechnology Information.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis and Validation of 5-(2,4-difluorophenyl)oxazolidin-2-one

In the landscape of modern drug development, particularly in the realm of antibacterial agents, the oxazolidinone class stands out for its unique mechanism of action and efficacy against multi-drug resistant Gram-positiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, particularly in the realm of antibacterial agents, the oxazolidinone class stands out for its unique mechanism of action and efficacy against multi-drug resistant Gram-positive pathogens.[1] A key member of this class, 5-(2,4-difluorophenyl)oxazolidin-2-one, represents a significant area of research.[2] The journey from synthesis to a viable therapeutic agent is underpinned by rigorous analytical testing to ensure identity, purity, and quantity. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the gold standard of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis and validation of 5-(2,4-difluorophenyl)oxazolidin-2-one.

The Imperative for a Validated Analytical Method

In pharmaceutical development, an analytical method is not merely a procedural step; it is the bedrock of quality and safety. For a potent molecule like 5-(2,4-difluorophenyl)oxazolidin-2-one, a validated analytical method is crucial for:

  • Pharmacokinetic Studies: Accurately measuring drug concentrations in biological matrices (e.g., plasma) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Impurity Profiling: Detecting and quantifying any impurities or degradation products that could affect the drug's efficacy or safety.

  • Stability Testing: Assessing the drug's shelf-life under various storage conditions.

  • Quality Control: Ensuring the consistency and quality of the active pharmaceutical ingredient (API) and final drug product.

This guide will navigate the intricacies of developing and validating a robust LC-MS/MS method, while also providing a comparative perspective on other analytical techniques.

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small molecules like 5-(2,4-difluorophenyl)oxazolidin-2-one in complex matrices, LC-MS/MS is the undisputed method of choice due to its exceptional sensitivity, selectivity, and speed.[1] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio (m/z) provides unparalleled analytical performance.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of an LC-MS/MS method is a deliberate process guided by the physicochemical properties of the analyte and the nature of the sample matrix.

  • Why Liquid Chromatography? 5-(2,4-difluorophenyl)oxazolidin-2-one is a polar molecule, making it amenable to reverse-phase liquid chromatography. Gas chromatography (GC) would be unsuitable without a derivatization step to increase volatility and thermal stability, which adds complexity and potential for variability.[3]

  • Why Tandem Mass Spectrometry (MS/MS)? While a single quadrupole mass spectrometer can provide molecular weight information, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers significantly enhanced selectivity.[4] In MRM, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the second (the collision cell), and then a specific product ion (a fragment of the original molecule) is selected in the third quadrupole. This highly specific transition is unique to the target analyte, effectively filtering out background noise from the sample matrix.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for the LC-MS/MS analysis of 5-(2,4-difluorophenyl)oxazolidin-2-one from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute in Mobile Phase supernatant->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection data_processing Data Processing & Quantification msms_detection->data_processing

LC-MS/MS workflow for 5-(2,4-difluorophenyl)oxazolidin-2-one analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is a robust starting point for the analysis of 5-(2,4-difluorophenyl)oxazolidin-2-one, based on established methods for similar oxazolidinone compounds.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transition for 5-(2,4-difluorophenyl)oxazolidin-2-one

The molecular formula for 5-(2,4-difluorophenyl)oxazolidin-2-one is C9H7F2NO2, with a molecular weight of 199.15 g/mol .[2]

  • Precursor Ion (Q1): m/z 200.1 [M+H]+

  • Product Ion (Q3): A plausible and stable product ion would arise from the fragmentation of the oxazolidinone ring or the loss of the difluorophenyl group. Based on the fragmentation of similar structures, a key fragment would likely be the difluorophenyl isocyanate ion or a related fragment. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragment Product Ion precursor [C9H7F2NO2 + H]+ m/z 200.1 fragment [C7H3F2NO]+ (Difluorophenyl isocyanate fragment) m/z 154.0 precursor->fragment Collision-Induced Dissociation (CID)

Proposed fragmentation of 5-(2,4-difluorophenyl)oxazolidin-2-one.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the premier technique, it's essential to understand its performance in the context of other available methods.

Parameter LC-MS/MS HPLC-UV GC-MS
Selectivity ExcellentGoodGood (with derivatization)
Sensitivity (LOQ) ~0.5 - 50 ng/mL~0.1 - 0.5 µg/mLAnalyte dependent, requires derivatization
Sample Preparation Protein precipitation, LLE, or SPEProtein precipitation, LLE, or SPEDerivatization required
Analysis Time Fast (2-10 min per sample)Moderate (10-30 min per sample)Moderate (15-40 min per sample)
Cost & Complexity High cost, complex operationLower cost, simpler operationModerate cost, derivatization adds complexity
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effectsLess susceptible with proper derivatization

Data for LC-MS/MS and HPLC-UV are based on published methods for similar oxazolidinone compounds.[4][5]

Method Validation: The Trustworthiness Pillar

A method is only as reliable as its validation. Adhering to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), is paramount.[4] The validation process provides documented evidence that the method is fit for its intended purpose.

Key Validation Parameters

The following table summarizes the essential validation parameters and typical acceptance criteria for a bioanalytical LC-MS/MS method.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value.Mean accuracy within 85-115% of the nominal concentration (80-120% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (%CV) or relative standard deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent and reproducible recovery across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration under various storage and handling conditions.

Conclusion: An Authoritative Perspective

For the analysis and validation of 5-(2,4-difluorophenyl)oxazolidin-2-one, LC-MS/MS stands as the authoritative and most reliable technique. Its superior sensitivity and selectivity are indispensable for the rigorous demands of pharmaceutical development, from early-stage discovery to clinical trials and quality control. While HPLC-UV can serve as a cost-effective alternative for less demanding applications, such as the analysis of bulk drug substance, it lacks the performance necessary for complex bioanalytical studies.[6]

The protocols and validation framework presented in this guide provide a comprehensive and scientifically sound approach for researchers, scientists, and drug development professionals. By understanding the causality behind the experimental choices and adhering to a self-validating system of protocols, the integrity of the analytical data can be assured, ultimately contributing to the development of safe and effective medicines.

References

  • Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 8903-8917. Retrieved from [Link]

  • Maltese, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4287. Retrieved from [Link]

  • Georgiță, C., et al. (2010). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 58(2), 158-166. Retrieved from [Link]

  • Welsh, T. L., et al. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science, 52(8), 819-825. Retrieved from [Link]

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. Retrieved from [Link]

Sources

Comparative

comparative study of fluorinated oxazolidin-2-ones in pharmaceutical synthesis

Oxazolidin-2-ones represent a critical class of synthetic antibacterial agents engineered to combat multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin...

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Author: BenchChem Technical Support Team. Date: April 2026

Oxazolidin-2-ones represent a critical class of synthetic antibacterial agents engineered to combat multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Unlike traditional antibiotics that target the bacterial cell wall, oxazolidinones operate via a unique mechanism: they bind to the 50S ribosomal subunit, specifically inhibiting the formation of the 70S initiation complex to halt protein synthesis (1)[1].

This guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated oxazolidinones, detailing the mechanistic causality behind their structural evolution, comparative efficacy data, and self-validating protocols for their synthesis and evaluation.

The Mechanistic Imperative of Fluorination

The transition from early, non-fluorinated candidates like Eperezolid to highly successful clinical therapeutics like Linezolid and Tedizolid was driven by the strategic incorporation of fluorine atoms onto the N-aryl ring (1)[1]. The causality behind this specific halogenation is threefold:

  • Target Affinity (Electronic Effects): The highly electronegative fluorine atom at the 3-position of the phenyl ring withdraws electron density, altering the electrostatic potential of the aromatic system. This enhances favorable dipole-dipole interactions with the nucleobases of the 23S rRNA binding pocket.

  • Metabolic Shielding: Fluorine substitution at metabolically labile sites blocks cytochrome P450-mediated aromatic oxidation. This prevents rapid degradation, significantly prolonging the drug's in vivo half-life.

  • Membrane Permeability: The C-F bond increases the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the thick peptidoglycan layers of Gram-positive bacteria.

Structural & Performance Comparison: Fluorinated vs. Non-Fluorinated

While Linezolid was the first-in-class FDA-approved oxazolidinone, its prolonged use is associated with dose-limiting toxicities, including myelosuppression and monoamine oxidase (MAO) inhibition (2)[2]. Second-generation agents like Tedizolid and experimental multi-fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) have been engineered to optimize this therapeutic window, achieving higher potency against linezolid-resistant strains (3)[3].

Table 1: Comparative Efficacy and Safety Profiles of Key Oxazolidinones
CompoundPhenyl Ring SubstitutionC5 Side ChainMIC vs MRSA (µg/mL)MAO-A IC50 (µM)Clinical Status
Eperezolid None (H)Acetamide2.0 - 4.0N/ADiscontinued (Poor PK)
Linezolid 3-FluoroAcetamide2.0 - 4.052.2FDA Approved (2000)
Tedizolid 3-Fluoro (with C/D rings)Hydroxymethyl0.25 - 0.58.7*FDA Approved (2014)
Compound B1 3,5-DifluoroHydrazone0.03 - 2.0>100Preclinical

*Note: While Tedizolid exhibits a lower IC50 for MAO-A in vitro, its enhanced potency allows for a significantly lower clinical dose (200 mg vs 600 mg for Linezolid) and shorter treatment duration, ultimately resulting in a lower clinical risk of myelosuppression and serotonin toxicity (3)[3].

Self-Validating Experimental Methodologies

To develop novel fluorinated oxazolidinones, researchers must employ rigorous, stereoselective synthetic workflows followed by standardized biological validation. The stereocenter at the C5 position of the oxazolidinone ring must be strictly in the (S)-configuration; the (R)-enantiomer is biologically inactive.

Protocol 1: Asymmetric Synthesis of the Fluorinated Oxazolidinone Core

Step 1: Carbamate Formation

  • Action: React 3-fluoro-4-morpholinoaniline with benzyl chloroformate (Cbz-Cl) and sodium bicarbonate in an acetone/water mixture.

  • Causality: The primary amine must be protected and activated for the subsequent cyclization. The Cbz group serves as both a robust protecting group and the vital carbonyl source for the final oxazolidinone ring.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the primary amine spot disappears (ninhydrin stain negative).

Step 2: Asymmetric Epoxide Opening

  • Action: Dissolve the isolated carbamate in anhydrous THF, cool to -78 °C, and add n-butyllithium (n-BuLi) dropwise. Follow with the addition of (R)-glycidyl butyrate.

  • Causality: The ultra-low temperature (-78 °C) is critical to prevent the nucleophilic attack of n-BuLi on the carbamate carbonyl, ensuring selective deprotonation of the carbamate nitrogen. (R)-glycidyl butyrate is chosen because its specific stereocenter dictates the required (S)-configuration of the final oxazolidinone C5 position.

Step 3: Intramolecular Cyclization

  • Action: Allow the reaction mixture to slowly warm to room temperature (25 °C) over 12 hours.

  • Causality: As the temperature rises, the newly formed lithium alkoxide intermediate undergoes a spontaneous intramolecular nucleophilic acyl substitution. It attacks the Cbz carbonyl, expelling benzyl alcohol to close the 5-membered oxazolidinone ring.

Step 4: Enantiomeric Validation (Critical)

  • Action: Purify the intermediate via silica gel chromatography.

  • Validation Checkpoint: Before proceeding to C5 side-chain modifications (e.g., amination/acetylation), analyze the product via chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validating: if the enantiomeric excess (ee) is <99%, the batch must be recrystallized. Any presence of the (R)-enantiomer will artificially dilute the final compound's biological efficacy.

Protocol 2: Minimum Inhibitory Concentration (MIC) Validation Assay

Step 1: Compound Solubilization

  • Action: Dissolve the synthesized fluorinated oxazolidinone in 100% DMSO to create a 1 mg/mL stock.

  • Causality: Fluorinated biaryls exhibit high lipophilicity and poor aqueous solubility. Initial dissolution in DMSO prevents compound precipitation, ensuring accurate dosing in the aqueous test medium.

Step 2: Microbroth Dilution

  • Action: Perform two-fold serial dilutions of the stock in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate, achieving a final test range of 64 µg/mL to 0.03 µg/mL. Ensure final DMSO concentration remains ≤1% v/v.

  • Causality: DMSO concentrations >1% can independently inhibit bacterial growth, leading to false-positive efficacy results.

Step 3: Inoculation & Incubation

  • Action: Standardize an overnight culture of MRSA (e.g., ATCC 43300) to a 0.5 McFarland standard. Inoculate wells to a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37 °C for 18-24 hours.

Step 4: Assay Validation

  • Validation Checkpoint: The assay is only valid if the positive control well (bacteria + CAMHB + 1% DMSO) shows robust turbidity, and the negative control well (CAMHB + 1% DMSO only) remains completely clear. Furthermore, an internal reference standard (commercial Linezolid) must return an MIC of 2–4 µg/mL. If Linezolid falls outside this range, the entire plate must be discarded due to suspected media or inoculum failure.

Synthetic Workflow Visualization

G N1 3-Fluoroaniline (Starting Material) N2 Cbz Protection (Carbamate Formation) N1->N2 Benzyl Chloroformate NaHCO3 N3 Asymmetric Epoxide Opening (R-Glycidyl Butyrate, n-BuLi) N2->N3 Deprotonation at -78°C N4 Intramolecular Cyclization (Oxazolidinone Core) N3->N4 Spontaneous Ring Closure N5 C5-Side Chain Amination & Acylation N4->N5 Mesylation & Azide Displacement N6 Fluorinated Oxazolidinone (e.g., Linezolid) N5->N6 Reduction & Acetylation N7 In Vitro Validation (MIC vs MRSA/VRE) N6->N7 Efficacy & Toxicity Screening

Figure 1: Step-by-step synthetic workflow and validation pipeline for fluorinated oxazolidinones.

References

  • Title: A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? | Source: PMC | URL: 1

  • Title: Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives | Source: ACS Medicinal Chemistry Letters | URL: 3

  • Title: Radiosynthesis and Biodistribution of 18F-Linezolid in Mycobacterium tuberculosis-Infected Mice Using Positron Emission Tomography | Source: ACS Infectious Diseases | URL: 2

  • Title: In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 | Source: PubMed | URL: 4

Sources

Validation

Benchmarking Synthesis Routes for 5-(2,4-Difluorophenyl)oxazolidin-2-one: A Comprehensive Guide

Executive Briefing The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore, widely utilized in the design of antimicrobial agents (e.g., linezolid analogs) and monoamine oxidase (MAO) inhibitors. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore, widely utilized in the design of antimicrobial agents (e.g., linezolid analogs) and monoamine oxidase (MAO) inhibitors. Specifically, 5-(2,4-difluorophenyl)oxazolidin-2-one incorporates an electron-withdrawing 2,4-difluorophenyl moiety that enhances lipophilicity, metabolic stability, and target binding affinity[1].

Synthesizing this fluorinated heterocycle efficiently requires balancing atom economy, regioselectivity, and scalability. This guide objectively benchmarks the three primary synthetic paradigms—amino alcohol carbonylation, epoxide cycloaddition, and aziridine CO₂ fixation—providing mechanistic causality and self-validating experimental protocols for each.

Mechanistic Landscape

The synthesis of 5-(2,4-difluorophenyl)oxazolidin-2-one can be approached via three distinct convergent pathways, each utilizing a different C1 source and precursor topology.

SynthesisRoutes AA 2-Amino-1-(2,4-difluorophenyl)ethanol CDI CDI or DEC (Carbonylation) AA->CDI EP 2-(2,4-Difluorophenyl)oxirane CYA NaOCN / Catalyst (Cycloaddition) EP->CYA AZ 2-(2,4-Difluorophenyl)aziridine CO2 CO2 / Halide Catalyst (Fixation) AZ->CO2 TARGET 5-(2,4-Difluorophenyl) oxazolidin-2-one CDI->TARGET CYA->TARGET CO2->TARGET

Figure 1: Convergent synthetic pathways for 5-(2,4-difluorophenyl)oxazolidin-2-one.

Benchmarking Analysis: Synthetic Routes

Route 1: Amino Alcohol Carbonylation (The Industrial Standard)

This classical route relies on the cyclization of 2-amino-1-(2,4-difluorophenyl)ethanol using a carbonylating agent.

  • Mechanistic Causality: The primary amine acts as the initial nucleophile, attacking the carbonylating agent to form an intermediate carbamate or imidazolide. The adjacent secondary hydroxyl group then undergoes intramolecular nucleophilic acyl substitution to close the oxazolidinone ring. We benchmark this using 1,1'-Carbonyldiimidazole (CDI) rather than phosgene or diethyl carbonate (DEC). CDI is selected because it avoids the extreme toxicity of phosgene while operating under much milder, base-free conditions compared to DEC. Strong alkoxide bases required for DEC can cause unwanted side reactions with the highly electrophilic 2,4-difluorophenyl ring.

  • Protocol (Self-Validating System):

    • Preparation: Dissolve 10.0 mmol of 2-amino-1-(2,4-difluorophenyl)ethanol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 12.0 mmol (1.2 eq) of CDI to control the exothermic release of CO₂ and imidazole.

    • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Complete conversion is validated via TLC (EtOAc/Hexane 1:1, UV active).

    • Workup: Wash the organic layer twice with 1M HCl (30 mL) to protonate and remove the imidazole byproduct. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a white solid.

Route 2: Epoxide Cycloaddition with Cyanate (The Atom-Economic Route)

This pathway constructs the ring directly from 2-(2,4-difluorophenyl)oxirane and a cyanate source.

  • Mechanistic Causality: The primary challenge here is regioselectivity. To obtain the 5-substituted oxazolidinone, the nucleophile must attack the less sterically hindered terminal carbon (β-attack) of the epoxide. By utilizing a bulky tetraalkylammonium salt like tetrabutylammonium bromide (TBAB) or specific metal catalysts, the cyanate nitrogen selectively attacks the β-position (2)[2]. The resulting intermediate alkoxide then rapidly cyclizes onto the electrophilic nitrile carbon, exclusively yielding the 5-aryl isomer.

  • Protocol (Self-Validating System):

    • Preparation: In a 100 mL round-bottom flask, suspend 10.0 mmol of 2-(2,4-difluorophenyl)oxirane, 20.0 mmol of sodium cyanate (NaOCN), and 1.0 mmol of TBAB in 40 mL of anhydrous DMF.

    • Cycloaddition: Heat the suspension to 80 °C under continuous stirring for 12 hours. The heterogeneous mixture will slowly become more uniform as the NaOCN is consumed.

    • Quenching: Cool to room temperature and quench by pouring into 100 mL of ice-cold water.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Wash the combined organic layers with LiCl solution (5%) to remove residual DMF. Dry, concentrate, and purify via flash chromatography to isolate the 5-aryl regiomer.

Route 3: Aziridine CO₂ Fixation (The Green Chemistry Route)

This advanced methodology inserts carbon dioxide directly into 2-(2,4-difluorophenyl)aziridine.

  • Mechanistic Causality: This route represents a 100% atom-economic fixation of CO₂. Using a halide catalyst like diethylammonium iodide ([NH₂Et₂]I), the aziridine is activated via hydrogen bonding. The critical regioselectivity step involves the iodide nucleophile preferentially opening the substituted (benzylic) C-N bond. However, the electron-withdrawing 2,4-difluoro substitution destabilizes the developing positive charge at the benzylic position during the transition state. Consequently, slightly elevated temperatures are required compared to unsubstituted phenylaziridines to drive the CO₂ insertion and subsequent ring closure, which ultimately yields the 5-substituted oxazolidinone (3)[3].

  • Protocol (Self-Validating System):

    • Preparation: In a stainless-steel high-pressure reactor, add 10.0 mmol of 2-(2,4-difluorophenyl)aziridine and 0.5 mmol (5 mol%) of[NH₂Et₂]I catalyst. No solvent is required, maximizing the green chemistry profile (4)[4].

    • Pressurization: Seal the reactor, purge three times with CO₂ gas, and finally pressurize to 2 MPa (approx. 20 atm).

    • Fixation: Heat the reactor to 60 °C and stir vigorously for 24 hours. The pressure will drop slightly as CO₂ is consumed.

    • Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the crude mixture in ethyl acetate, filter through a short pad of silica to remove the ammonium salt catalyst, and evaporate to yield the pure product.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three routes based on standard laboratory-scale executions.

MetricRoute 1: Amino Alcohol CarbonylationRoute 2: Epoxide CycloadditionRoute 3: Aziridine CO₂ Fixation
Key Reagent CDI (1,1'-Carbonyldiimidazole)Sodium Cyanate (NaOCN)Carbon Dioxide (CO₂)
Typical Yield 90 - 95%75 - 85%80 - 90%
Regioselectivity N/A (Pre-determined by precursor)>95% (5-aryl isomer)>98% (5-aryl isomer)
Atom Economy Low (Generates imidazole waste)High (Only salt byproducts)100% (Zero theoretical waste)
E-Factor High (Requires halogenated solvents)Medium (Requires DMF/Extraction)Low (Solvent-free, catalytic)
Scalability Excellent (Standard industrial choice)Good (Exothermic control needed)Moderate (Requires pressure vessels)

References

  • EvitaChem. "Buy 5-(2,4-Difluorophenyl)oxazolidin-2-one (EVT-13654430)". Chemical Catalog. 1

  • ACS Publications. "Flipping the Substrate Creates a Highly Selective Halohydrin Dehalogenase for the Synthesis of Chiral 4-Aryl-2-oxazolidinones from Readily Available Epoxides". ACS Catalysis. 2

  • PubMed (NIH). "Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide". Organic & Biomolecular Chemistry. 3

  • RSC Publishing. "Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions". Green Chemistry. 4

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 5-(2,4-difluorophenyl)oxazolidin-2-one Analogs

This guide provides a detailed comparative analysis of the in vitro efficacy of 5-(2,4-difluorophenyl)oxazolidin-2-one analogs, a significant class of synthetic antibiotics. Tailored for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the in vitro efficacy of 5-(2,4-difluorophenyl)oxazolidin-2-one analogs, a significant class of synthetic antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds. Our focus is to provide not just data, but a foundational understanding of the causality behind experimental design and the structural features that drive antibacterial potency.

The oxazolidinone class of antibiotics has become a cornerstone in the fight against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] These synthetic agents act via a unique mechanism, inhibiting the initiation of bacterial protein synthesis.[2] The core structure, particularly the N-aryl substituent and the C-5 side chain, are critical determinants of their antibacterial activity.[1][3] This guide specifically explores analogs featuring a 2,4-difluorophenyl moiety, a substitution known to contribute to biological activity and stability.[4][5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by targeting an early step in bacterial translation.[6] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically at the A-site.[3] This binding event physically obstructs the formation of the 70S initiation complex, a crucial assembly of the 50S and 30S ribosomal subunits with mRNA and initiator tRNA (fMet-tRNA).[3] By preventing the correct positioning of the aminoacyl-tRNA, oxazolidinones effectively stall protein synthesis before it can begin.[3][7] This distinct mechanism is a key reason for their efficacy against bacteria that have developed resistance to other classes of protein synthesis inhibitors.

cluster_ribosome Bacterial 70S Ribosome cluster_translation Protein Synthesis Initiation 50S_subunit 50S Subunit InitiationComplex 70S Initiation Complex Formation 50S_subunit->InitiationComplex 30S_subunit 30S Subunit 30S_subunit->InitiationComplex mRNA mRNA tRNA fMet-tRNA tRNA->InitiationComplex Protein Bacterial Protein InitiationComplex->Protein Translation Analog Oxazolidinone Analog Analog->50S_subunit Binds to A-site in PTC Analog->InitiationComplex Inhibits

Caption: Mechanism of oxazolidinone action on bacterial protein synthesis.

Experimental Protocol: In Vitro Efficacy Assessment

The cornerstone for evaluating the in vitro potency of novel antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard protocol.[7]

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is designed to be self-validating by including growth and sterility controls. The use of standardized bacterial inocula and specific growth media like Mueller-Hinton Broth (MHB) ensures reproducibility and comparability of data across different studies.

  • Preparation of Bacterial Inoculum:

    • Causality: A standardized bacterial concentration is critical for reproducible MIC results. A high inoculum density can overwhelm the antibiotic, leading to falsely elevated MIC values.

    • a. Isolate 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.

    • b. Suspend the colonies in sterile saline solution.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • d. Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Serial Dilution of Compounds:

    • Causality: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.

    • a. In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • b. Add 100 µL of the stock solution of the test compound (e.g., 5-(2,4-difluorophenyl)oxazolidin-2-one analog) to the first well, resulting in a 1:2 dilution.

    • c. Mix thoroughly and transfer 100 µL from the first well to the second well. Repeat this serial transfer down the column to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Causality: Proper inoculation ensures that each well receives the correct bacterial concentration for the assay. Incubation conditions (temperature, duration) are optimized for bacterial growth.

    • a. Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • b. Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only, no inoculum) on each plate.

    • c. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[1]

  • Reading and Interpretation of Results:

    • Causality: Visual inspection for turbidity is a reliable and straightforward method to assess bacterial growth. The positive control must show growth, and the negative control must remain clear for the assay to be valid.

    • a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • b. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

start Start: Fresh Bacterial Culture prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute to Final 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Bacteria dilute_inoculum->inoculate prep_plate 3. Serially Dilute Analogs in 96-Well Plate prep_plate->inoculate incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no growth) incubate->read_mic end_mic End: MIC Determined read_mic->end_mic

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative In Vitro Efficacy and Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinone analogs is highly dependent on the nature of the substituents at key positions of the core structure. The N-aryl ring (B-ring) and the C-5 substituent of the oxazolidinone ring (A-ring) are particularly crucial for interaction with the ribosomal target.[1]

Modifications at the C-5 position have been extensively studied to enhance potency and overcome resistance.[3] While the C-5 acetamidomethyl group of linezolid is a classic choice, other functionalities such as thiocarbonyls, triazoles, and hydroxymethyl groups have shown significant promise.[8][9][10] The lipophilicity and hydrogen-bonding capacity of the C-5 substituent significantly influence the compound's ability to bind effectively to the ribosome.[9]

Below is a summary of in vitro activity for representative oxazolidinone analogs against key Gram-positive pathogens. Note that direct comparisons should be made cautiously as data is synthesized from various studies.

Analog DesignationKey Structural FeatureS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Reference
Linezolid C-5 Acetamidomethyl2 - 42 - 41 - 4[6]
Tedizolid C-5 Hydroxymethyl (prodrug)0.25 - 0.50.25 - 0.50.25 - 1[11]
Analog 3a C-5 ThiocarbamatePotent ActivityPotent ActivityPotent Activity[12]
Analog 4h C-5 ThiocarbamateSuperior to LinezolidSuperior to LinezolidSuperior to Linezolid[12]
PH-027 C-5 Triazole substituentComparable to LinezolidComparable to LinezolidComparable to Linezolid[10]
2,4-difluorophenyl Sulfonamide Analog N-aryl sulfonamide4.68 - 37.54.68 - 37.5>125[13]

Key SAR Observations:

  • C-5 Substitutions: Replacing the acetamidomethyl group (Linezolid) with other moieties can significantly alter activity. The introduction of a C-5 triazole group can serve as a potent structural alternative.[10] Similarly, certain 5-thiocarbamate groups can lead to compounds superior to linezolid in vitro.[12]

  • N-Aryl Ring: The presence of fluorine atoms on the N-phenyl ring is a common feature in potent oxazolidinones, contributing to favorable binding interactions.[3] The 2,4-difluorophenyl substitution, as seen in some sulfonamide analogs, is part of this strategy, though overall potency depends on the entire molecular structure.[13]

  • Overcoming Resistance: Analogs with modified C-5 groups, such as hydroxymethyl or 1,2,3-triazole substituents, have shown better activity against linezolid-resistant strains that possess the cfr resistance gene.[8] This is because the cfr gene product methylates a key adenine residue in the ribosome, sterically hindering the binding of compounds with larger C-5 substituents like the acetamide group.[8]

SAR Structure-Activity Relationship (SAR) Structure Molecular Structure SAR->Structure Activity Antibacterial Efficacy SAR->Activity N_Aryl N-Aryl Ring (e.g., 2,4-Difluorophenyl) Structure->N_Aryl C5_Sub C-5 Substituent (e.g., Triazole, Thiocarbamate) Structure->C5_Sub Potency Increased Potency N_Aryl->Potency Spectrum Spectrum of Activity N_Aryl->Spectrum C5_Sub->Potency Resistance Overcoming Resistance (e.g., cfr-mediated) C5_Sub->Resistance Potency->Activity Resistance->Activity Spectrum->Activity

Caption: Key drivers of structure-activity relationships in oxazolidinones.

Conclusion

The in vitro evaluation of 5-(2,4-difluorophenyl)oxazolidin-2-one analogs and related compounds reveals a complex but comprehensible structure-activity relationship. While the difluorophenyl moiety at the N-3 position is a favorable anchor, the C-5 substituent is a critical modulator of antibacterial potency and the ability to overcome common resistance mechanisms. Analogs incorporating novel functionalities like thiocarbamates and triazoles at the C-5 position have demonstrated efficacy comparable or superior to first-generation oxazolidinones like linezolid. Future research should continue to explore diverse C-5 substitutions to optimize ribosomal binding, enhance potency against resistant strains, and improve pharmacokinetic profiles, paving the way for the next generation of oxazolidinone antibiotics.

References

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

  • Iwao Utsunomiya, et al. (2005). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. [Link]

  • Utsunomiya, I., et al. (2005). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. Chemical and Pharmaceutical Bulletin, 53(2), 151-161. [Link]

  • Kim, S., et al. (2021). In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy, 65(12). [Link]

  • Wang, Y., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Li, G., et al. (2024). Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. MDPI. [Link]

  • Jorgensen, J. H., et al. (1996). In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species. Antimicrobial Agents and Chemotherapy, 40(3), 770–772. [Link]

  • Zurenko, G. E., et al. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 40(4), 839-845. [Link]

  • Deshpande, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 848–853. [Link]

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35-41. [Link]

  • Phillips, O. A., et al. (2003). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. [Link]

  • Khalaf, M. Z. (2025). Preparation and Evaluation of the Antibacterial Activity of Oxazolidine-5-One Derivatives. American Journal of Bioscience and Clinical Integrity, 2(9), 7–16. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 465-477. [Link]

  • Kumar, A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Pharmaceuticals, 16(4), 516. [Link]

  • Demchuk, I., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. International Journal of Molecular Sciences, 23(18), 10595. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2,4-Difluorophenyl)oxazolidin-2-one proper disposal procedures

The safe handling and disposal of specialized synthetic organic compounds require a deep understanding of their molecular architecture. 5-(2,4-Difluorophenyl)oxazolidin-2-one is a fluorinated oxazolidinone derivative pri...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized synthetic organic compounds require a deep understanding of their molecular architecture. 5-(2,4-Difluorophenyl)oxazolidin-2-one is a fluorinated oxazolidinone derivative primarily utilized in the research and development of novel antimicrobial agents targeting Gram-positive bacteria [1].

Because this compound contains a difluorophenyl group, its disposal profile is fundamentally different from non-halogenated organics. Improper disposal can lead to severe environmental contamination and the release of highly toxic byproducts. This guide provides authoritative, step-by-step methodologies for the safe logistical management and disposal of this compound.

Chemical Profile & Hazard Assessment

To dictate the correct disposal pathway, we must first establish the quantitative and qualitative hazard profile of the compound.

PropertyValue
Chemical Name 5-(2,4-Difluorophenyl)oxazolidin-2-one
CAS Number 252260-02-9
Molecular Formula C11H10F2N2O2
Molecular Weight ~240.21 g/mol
Waste Classification Halogenated Organic Waste (Fluorinated)
Primary Disposal Risk Release of Hydrogen Fluoride (HF) gas upon improper combustion

The Causality of Disposal Choices: Why Standard Incineration Fails

In laboratory waste management, it is crucial to understand why certain protocols are enforced. The presence of two fluorine atoms on the phenyl ring of 5-(2,4-Difluorophenyl)oxazolidin-2-one creates highly stable Carbon-Fluorine (C-F) bonds.

If this compound is disposed of in standard non-halogenated waste streams and subjected to conventional low-temperature incineration, the C-F bonds will undergo incomplete combustion. This reaction generates hydrogen fluoride (HF) gas , a highly toxic, corrosive substance that destroys incineration equipment and poses severe inhalation risks. Therefore, this compound must be segregated as a halogenated organic waste and routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kilns (>1100°C) and alkaline wet scrubbers designed to neutralize acid gases [2].

Step-by-Step Disposal Protocol

This methodology employs a self-validating system to ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EH&S) guidelines [3].

Step 1: Waste Segregation & Compatibility Verification

  • Action: Separate 5-(2,4-Difluorophenyl)oxazolidin-2-one (both solid powder and solvent-dissolved liquid waste) strictly into designated "Halogenated Waste" streams. Do not mix with strong acids, bases, or oxidizing agents.

  • Causality: Mixing fluorinated organics with non-halogenated solvents contaminates the entire waste bulk, exponentially increasing disposal costs and environmental hazards.

  • Self-Validation: Review the laboratory waste log. If the total halogen content of the mixed waste container exceeds 1%, the entire container must be classified and treated as halogenated waste.

Step 2: Container Selection

  • Action: Deposit the waste into a High-Density Polyethylene (HDPE) container.

  • Causality: While glass is generally inert, trace moisture reacting with fluorinated degradation products over long periods can theoretically yield micro-amounts of HF, which etches glass. HDPE provides superior chemical resistance to fluorinated organics.

  • Self-Validation: Inspect the bottom of the container for the "Type 2" recycling triangle to confirm it is constructed of HDPE before adding waste.

Step 3: Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains 5-(2,4-Difluorophenyl)oxazolidin-2-one)".

  • Causality: Federal EPA regulations prohibit the use of chemical formulas (e.g., C11H10F2N2O2) or abbreviations on waste labels to ensure emergency responders can immediately identify the hazards [4].

  • Self-Validation: Ensure the "Accumulation Start Date" is filled out the exact moment the first drop or grain of waste enters the container.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a plastic spill tray).

  • Causality: Secondary containment prevents undetected micro-leaks from reaching floor drains, mitigating the risk of environmental release.

  • Self-Validation: Conduct a weekly visual inspection. Ensure the container is tightly closed (not just resting on top) and that the total accumulated volume in the SAA does not exceed 55 gallons. Once full, the container must be transferred to the central EH&S accumulation area within 3 calendar days [3].

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 5-(2,4-Difluorophenyl) oxazolidin-2-one State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid HalogenatedWaste Halogenated Waste Container (HDPE) Solid->HalogenatedWaste SolventCheck Is solvent halogenated? Liquid->SolventCheck SolventCheck->HalogenatedWaste Yes MixedWaste Mixed Halogenated Waste Stream SolventCheck->MixedWaste No Label Label: Hazardous Waste (Contains Fluorinated Organics) HalogenatedWaste->Label MixedWaste->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EH&S Pickup & Manifesting SAA->EHS Incineration TSDF: High-Temp Incineration with Acid Gas Scrubbers EHS->Incineration

Decision workflow for the safe disposal of 5-(2,4-Difluorophenyl)oxazolidin-2-one.

Spill Response & Decontamination Methodology

In the event of a localized laboratory spill (e.g., benchtop powder release), immediate and methodical action is required to prevent aerosolization and inhalation.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE: Nitrile gloves, a fitted N95 or P100 particulate respirator (if aerosolization is suspected), and wrap-around safety goggles.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this generates airborne particulates. Instead, lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Collection: Use non-sparking, disposable scoops to collect the dampened material. Place the collected material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wipe the affected surface with a damp microfiber cloth. Place all used cloths, scoops, and contaminated gloves into the same hazardous waste container.

  • Self-Validation: After wiping the area, test the surface with a moistened pH indicator strip. A neutral pH (6.5–7.5) confirms the absence of residual acidic degradation byproducts, validating that the decontamination was successful.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Guidelines. Available at: [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. Available at:[Link]

Handling

Personal protective equipment for handling 5-(2,4-Difluorophenyl)oxazolidin-2-one

Advanced Safety and Operational Guide: Handling 5-(2,4-Difluorophenyl)oxazolidin-2-one As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 5-(2,4-Difluorophenyl)oxazolidin-2-one

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with the critical safety, handling, and logistical protocols required for 5-(2,4-Difluorophenyl)oxazolidin-2-one. This compound is a vital synthetic intermediate belonging to the oxazolidinone class, widely utilized in the development of advanced antibacterial agents targeting Gram-positive bacteria[1][2].

Due to its fluorinated aromatic ring and oxazolidinone core, this compound presents specific physicochemical hazards—including suspected reproductive toxicity and electrostatic volatility—that require strict, causality-driven operational controls[3].

Physicochemical Profile and Hazard Matrix

Before initiating any workflow, it is critical to understand the quantitative and qualitative hazard profile of the compound. The data below synthesizes the GHS safety parameters required for risk assessment[1][3].

Table 1: Physicochemical Properties and Hazard Matrix

ParameterValue / Specification
Compound Name 5-(2,4-Difluorophenyl)oxazolidin-2-one
CAS Registry Number 252260-02-9 (Also indexes related API Posizolid)
Molecular Formula C₁₁H₁₀F₂N₂O₂
Molecular Weight ~240.21 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Reproductive Toxicity (Category 2), Skin/Eye Irritant
Hazard Statements (H-Codes) H361 (Suspected of damaging fertility/unborn child), H315, H319
Precautionary Codes P203, P261, P280, P305+P351+P338, P501
Signal Word Warning

Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling fluorinated oxazolidinones. The following PPE matrix is designed not just to meet compliance, but to actively mitigate the specific physical behaviors of this compound[3][4].

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: The compound exists as a fine powder that is highly susceptible to aerosolization. Inhalation bypasses the stratum corneum, presenting a direct route for systemic absorption and reproductive toxicity. If exposure limits are exceeded, a full-face respirator is mandatory[3].

  • Hand Protection: Dual-layer nitrile gloves (minimum 0.11 mm thickness per layer).

    • Causality: Fluorinated organic compounds can exhibit enhanced lipophilicity, potentially increasing permeation rates through single-layer elastomers during extended exposure. Double-gloving ensures barrier integrity; the outer glove can be safely discarded immediately if contaminated.

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

    • Causality: Safety glasses with side shields are inadequate. Airborne crystalline dust can settle into the conjunctiva, causing severe irritation (H319) and micro-abrasions[3][5].

  • Body Protection: Flame-resistant lab coat with disposable, static-dissipative Tyvek sleeves.

    • Causality: Prevents the accumulation of static-charged API dust on personal clothing, which could otherwise be transported outside the controlled laboratory environment.

Standard Operating Procedure (SOP): Safe Handling and Transfer

This protocol is a self-validating system designed to prevent aerosolization and ensure total containment during the weighing and transfer of 5-(2,4-Difluorophenyl)oxazolidin-2-one.

Step 1: Environmental Preparation

  • Action: Conduct all open-handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood calibrated to a minimum face velocity of 100 feet per minute (fpm).

  • Validation: Verify the digital airflow monitor reads >100 fpm before unsealing the chemical container.

Step 2: Static Mitigation

  • Action: Discharge the work area and the weighing tools using an anti-static zero-ion gun or anti-static bar.

  • Causality: Fluorinated powders readily accumulate static charge. Without neutralization, the powder will repel off the spatula, creating a hazardous, invisible aerosol plume.

Step 3: Weighing and Transfer

  • Action: Use disposable, anti-static polypropylene spatulas. Weigh the material into a pre-tared, sealable static-dissipative weighing boat.

  • Action: Transfer the boat into the reaction vessel and seal the vessel inside the fume hood.

Step 4: Post-Transfer Decontamination (Self-Validation)

  • Action: Wipe down the exterior of the sealed reaction vessel and the analytical balance with a lint-free cloth dampened with 70% isopropanol.

  • Validation: Visually inspect the wiped surfaces against a dark background under bright light. The absence of white particulate confirms the vessel is safe to remove from the hood.

Accidental Release & Spill Management Workflow

In the event of a breach in containment, immediate and structured remediation is required to prevent environmental contamination and personnel exposure[6].

G Start Initiate Handling Protocol PPE Don PPE (P100, Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Decontamination (Do Not Dry Sweep) Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Waste Dispose as Halogenated Organic Waste Clean->Waste Proceed->Waste Post-Reaction

Figure 1: Workflow for the safe handling and spill management of fluorinated oxazolidinones.

Spill Remediation Steps:

  • Isolation: Evacuate unprotected personnel from the immediate vicinity.

  • Containment (No Dry Sweeping): Do not use a brush or broom. Dry sweeping mechanically forces the fine powder into the air.

  • Wet-Wipe Neutralization: Cover the spilled powder with absorbent pads dampened with a suitable solvent (e.g., ethanol or isopropanol) to collapse the dust and solubilize the oxazolidinone[7][8].

  • Collection: Use non-sparking tools to lift the saturated pads and place them directly into a high-density polyethylene (HDPE) hazardous waste container[6].

Waste Disposal and Environmental Logistics

Improper disposal of fluorinated organic compounds poses severe environmental risks. 5-(2,4-Difluorophenyl)oxazolidin-2-one must be managed under strict chemical destruction protocols[6].

  • Solid Waste: All contaminated consumables (spatulas, Tyvek sleeves, wipe-down cloths) must be sealed in double-lined HDPE bags and labeled explicitly as "Hazardous Organic Solid Waste - Fluorinated Oxazolidinone".

  • Liquid Waste & Incineration: Any solvent waste containing this compound must be segregated into the Halogenated Waste Stream .

    • Causality: During thermal destruction, the difluorophenyl moiety degrades into highly corrosive and toxic hydrofluoric acid (HF) gas. Halogenated waste streams ensure the material is routed to specialized high-temperature incinerators equipped with alkaline flue gas scrubbers, which safely neutralize the HF byproducts before environmental release[6]. Do not discharge into standard sewer systems[6].

References

  • GHS SDS (English) for CAS 252260-02-9 . XiXisys. Available at: [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides . MDPI. Available at:[Link]

Sources

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